N-(2,2-difluoroethyl)oxan-4-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2,2-difluoroethyl)oxan-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)5-10-6-1-3-11-4-2-6/h6-7,10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENOGYJASIFZOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(2,2-difluoroethyl)oxan-4-amine chemical properties
Rational Design and Physicochemical Profiling of N-(2,2-difluoroethyl)oxan-4-amine in Medicinal Chemistry
Executive Summary
In modern drug discovery, the strategic incorporation of fluorine is a paramount technique for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of small molecules. As a Senior Application Scientist, I frequently leverage N-(2,2-difluoroethyl)oxan-4-amine (CAS: 1183014-98-3)[1] as a privileged building block. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the causality behind its synthetic methodologies, and its profound impact on ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Structural Rationale and Physicochemical Profiling
The architecture of N-(2,2-difluoroethyl)oxan-4-amine consists of a hydrophilic tetrahydropyran (oxane) core and a highly electron-withdrawing 2,2-difluoroethyl appendage. This specific combination is not arbitrary; it is a calculated design to solve common liabilities found in standard aliphatic amines.
Standard secondary amines typically exhibit a pKa between 10.0 and 10.5, rendering them >99% ionized at physiological pH (7.4). This high basicity often leads to poor passive membrane permeability and a high affinity for the hERG potassium channel, a primary driver of drug-induced cardiotoxicity. By introducing the geminal difluoro group, the strong inductive electron-withdrawing effect (-I effect) propagates through the carbon-carbon sigma bonds, pulling electron density away from the nitrogen lone pair[2]. This strategically depresses the pKa to the ~7.0–7.5 range[3], ensuring a optimal equilibrium between the neutral and ionized states in systemic circulation.
Quantitative Physicochemical Data
Table 1: Summary of key physicochemical parameters and their structural causality.
| Parameter | Value | Causality / Significance in Drug Design |
| Chemical Formula | C7H13F2NO | Balances polar surface area with lipophilic bulk. |
| Molecular Weight | 165.18 g/mol (Free Base) | Low MW allows for extensive downstream functionalization without violating Lipinski's Rule of 5. |
| CAS Registry Number | 1183014-98-3 (Free Base) | Standard identifier for the neutral species[1]. |
| CAS Registry Number | 1384429-56-4 (HCl Salt) | Standard identifier for the highly water-soluble hydrochloride salt[4]. |
| Predicted pKa | ~7.0 - 7.5 | Lowered by the -I effect of the CF2 group; optimizes the neutral/ionized ratio at pH 7.4[3],[2]. |
| LogD (pH 7.4) | 1.2 - 1.8 (Estimated) | Enhanced by fluorine; balances aqueous solubility with lipid membrane permeability[2]. |
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility and high-fidelity data, the following protocols are designed as self-validating systems. Every step includes an internal checkpoint to verify success before proceeding.
Protocol 1: Reductive Amination Synthesis
Objective: Synthesize N-(2,2-difluoroethyl)oxan-4-amine while strictly preventing over-alkylation to the tertiary amine. Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over stronger hydrides (like NaBH4) because it is a mild reagent that selectively reduces the intermediate iminium ion without reducing the starting ketone, thereby eliminating alcohol byproducts.
-
Iminium Formation: Dissolve tetrahydro-4H-pyran-4-one (1.0 eq) and 2,2-difluoroethylamine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 eq) to catalyze the formation of the iminium intermediate.
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. Do not proceed until the ketone peak is completely consumed and the iminium intermediate mass is dominant.
-
-
Selective Reduction: Cool the reaction vessel to 0°C. Add NaBH(OAc)3 (1.5 eq) portion-wise to control the exothermic release. Allow the mixture to warm to room temperature and stir for 12 hours.
-
Self-Validation Checkpoint: Reaction completion is confirmed when LC-MS displays the target product mass (m/z [M+H]+ = 166.1).
-
-
Acid-Base Swing Purification: Quench the reaction with saturated aqueous NaHCO3 and extract with dichloromethane (DCM). To purify, extract the DCM layer with 1M HCl. The basic amine product will protonate and partition into the aqueous layer, leaving neutral impurities in the organic phase. Basify the aqueous layer to pH 10 with 2M NaOH, and extract the pure free base back into fresh DCM.
Fig 1: Synthetic and analytical workflow for N-(2,2-difluoroethyl)oxan-4-amine.
Protocol 2: Potentiometric pKa Determination
Objective: Accurately measure the macroscopic pKa of the synthesized compound. Causality: Because the pKa is depressed (~7.0-7.5), the free base may exhibit limited aqueous solubility. A co-solvent system (Methanol/Water) extrapolated to 0% organic modifier (Yashuda-Shedlovsky extrapolation) is used to prevent precipitation during titration.
-
Electrode Standardization: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a strictly controlled temperature of 25°C.
-
Titration: Dissolve the HCl salt of the compound (CAS: 1384429-56-4)[4] in a 0.15 M KCl solution to maintain a constant ionic strength. Titrate dynamically with standardized 0.1 M KOH.
-
Self-Validation Checkpoint: The first derivative of the titration curve (dpH/dV) must yield a sharp, symmetrical peak corresponding to the equivalence point. A broad or split peak indicates impurity or precipitation.
-
-
Data Fitting: Calculate the exact pKa using the Henderson-Hasselbalch equation at the half-equivalence point, applying the Yashuda-Shedlovsky extrapolation if a co-solvent was utilized.
Pharmacokinetic (PK) and ADME Implications
The integration of the 2,2-difluoroethyl group does more than just modulate basicity; it serves as a robust metabolic shield.
In standard aliphatic amines, the alpha-carbon adjacent to the nitrogen is a prime target for Cytochrome P450 (CYP450) mediated oxidation, leading to rapid N-dealkylation and clearance. The carbon-fluorine bond is one of the strongest in organic chemistry (~116 kcal/mol). By placing a geminal difluoro group adjacent to the amine, the alpha-carbon is sterically and electronically shielded from CYP450 enzymes[2]. This evasion of first-pass metabolism drastically reduces intrinsic clearance (CLint) and prolongs the biological half-life of the drug candidate.
Fig 2: Metabolic stability pathways highlighting CYP450 evasion by the difluoroethyl group.
Conclusion
N-(2,2-difluoroethyl)oxan-4-amine represents a masterclass in rational chemical design. By leveraging the unique stereoelectronic properties of fluorine, researchers can systematically tune basicity, enhance lipophilicity, and block metabolic liabilities. When synthesized and profiled using the self-validating protocols outlined above, this building block serves as a highly reliable foundation for next-generation therapeutics.
References
- Sigma-Aldrich - C17h13f2no | Sigma-Aldrich (CAS 1183014-98-3).
- Chemshuttle - N-(2,2-difluoroethyl)tetrahydro-2H-pyran-4-amine hydrochloride (CAS 1384429-56-4).
- Guidechem - 2,2-DIFLUOROETHYLAMINE 430-67-1 wiki.
- Benchchem - Significance of Fluorine in Organic and Medicinal Chemistry Research.
Sources
N-(2,2-Difluoroethyl)oxan-4-amine: A Technical Guide to Its Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the selection of advanced building blocks. N-(2,2-difluoroethyl)oxan-4-amine (also systematically named N-(2,2-difluoroethyl)tetrahydro-2H-pyran-4-amine) has emerged as a highly privileged secondary amine scaffold. By combining the metabolic stability and favorable solubility of an oxane (tetrahydropyran) ring with the pKa-modulating effects of a 2,2-difluoroethyl group, this molecule serves as a critical vector for developing kinase inhibitors, GPCR modulators, and targeted protein degraders.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, validated synthetic protocols, and downstream applications.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in subsequent synthetic steps and its ultimate impact on a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The compound is commercially available in both its free base and hydrochloride salt forms.
Table 1: Quantitative Physicochemical Data
| Property | Free Base | Hydrochloride Salt |
| CAS Number | 1183014-98-3 | 1384429-56-4 |
| Molecular Formula | C₇H₁₃F₂NO | C₇H₁₄ClF₂NO |
| Molecular Weight | 165.18 g/mol | 201.64 g/mol |
| Physical State | Colorless to pale yellow liquid | White to off-white crystalline solid |
| Solubility Profile | Soluble in DCM, EtOAc, THF, MeOH | Soluble in Water, DMSO, MeOH |
| Storage Conditions | 2–8°C, inert atmosphere | Room temperature, desiccated |
| Target m/z [M+H]⁺ | 166.1 | 166.1 (free base ion) |
Structural Rationale in Medicinal Chemistry
The selection of N-(2,2-difluoroethyl)oxan-4-amine over simpler aliphatic amines is driven by strict causality in structure-activity relationships (SAR).
-
The Oxane (Tetrahydropyran) Ring: Replacing a highly lipophilic carbocycle (like cyclohexane) with an oxane ring introduces a hydrogen-bond acceptor (the ether oxygen). This structural shift predictably lowers the partition coefficient (LogP), thereby increasing aqueous solubility and reducing non-specific protein binding.
-
The 2,2-Difluoroethyl Group: The strong electron-withdrawing inductive effect (-I effect) of the gem-difluoro moiety significantly reduces the electron density on the adjacent secondary amine. This lowers the basicity (pKa) of the nitrogen atom. A less basic amine is less protonated at physiological pH (7.4), which directly enhances passive membrane permeability. Furthermore, lowering the pKa of basic amines is a proven strategy to mitigate binding to the hERG potassium channel, thereby reducing the risk of drug-induced cardiotoxicity (QT prolongation).
Fig 1. Structural rationale and pharmacological impact of the building block.
Synthetic Methodologies & Protocols
The most robust and scalable method for synthesizing N-(2,2-difluoroethyl)oxan-4-amine is the reductive amination of tetrahydro-4H-pyran-4-one with 2,2-difluoroethan-1-amine.
Fig 2. Step-by-step synthetic workflow for reductive amination.
Standard Operating Procedure: Reductive Amination
Objective: Synthesize the target secondary amine with absolute chemoselectivity, avoiding the direct reduction of the starting ketone.
Reagents:
-
Tetrahydro-4H-pyran-4-one (1.0 equiv)
-
2,2-Difluoroethan-1-amine (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Glacial acetic acid (0.1 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)
Step-by-Step Execution:
-
Imine Formation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve tetrahydro-4H-pyran-4-one and 2,2-difluoroethan-1-amine in anhydrous DCE.
-
Acid Catalysis: Add glacial acetic acid. Causality: The mild acid catalyzes the formation of the intermediate iminium ion without overly protonating the weakly basic difluoroethylamine, ensuring the nucleophile remains active.
-
Reduction: After stirring for 1.5 hours at room temperature, add STAB portion-wise. Causality: STAB is specifically chosen over NaBH₄ because the electron-withdrawing acetate groups reduce the hydride's nucleophilicity. This prevents the premature reduction of the ketone to tetrahydro-2H-pyran-4-ol.
-
Workup: Stir for 12 hours. Quench slowly with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Salt Formation (Optional): To generate the highly stable HCl salt (CAS 1384429-56-4) , dissolve the crude free base in minimal diethyl ether and add 4N HCl in dioxane dropwise until precipitation ceases. Filter and dry.
Self-Validating Analytical Checkpoints
To ensure the integrity of the protocol, the system must be self-validating:
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Checkpoint 1 (In-Process LC-MS): An aliquot quenched in MeOH must show the product mass ( m/z 166.1) and an absence of the over-reduced alcohol byproduct ( m/z 103.1).
-
Checkpoint 2 (¹H NMR - CDCl₃, 400 MHz): Validation is confirmed by the presence of a characteristic triplet of triplets (tt) at approximately δ 5.8–6.0 ppm, corresponding to the -CF₂H proton. The coupling constants ( 2JHF ~ 56 Hz, 3JHH ~ 4 Hz) are highly diagnostic and must be verified.
-
Checkpoint 3 (¹⁹F NMR - CDCl₃, 376 MHz): A doublet of doublets (dd) or doublet of multiplets around δ -122 ppm confirms the intact difluoromethyl group, proving no defluorination occurred during reduction.
Applications in Targeted Therapeutics
As a secondary amine, N-(2,2-difluoroethyl)oxan-4-amine is a versatile nucleophile used to functionalize core therapeutic scaffolds.
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Nucleophilic Aromatic Substitution (SₙAr): Due to the lowered pKa of the amine, it requires slightly stronger basic conditions (e.g., K₂CO₃ or DIPEA in DMF at elevated temperatures) to displace aryl halides on electron-deficient rings (e.g., pyrimidines, triazines). The resulting tertiary amine linkage is highly stable against oxidative cleavage.
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Buchwald-Hartwig Cross-Coupling: For unactivated aryl halides, palladium-catalyzed amination is required. Because the oxane ring introduces steric bulk and the difluoroethyl group reduces nucleophilicity, the choice of ligand is critical. Biaryl phosphine ligands such as RuPhos or BrettPhos are highly recommended to accelerate reductive elimination and prevent β -hydride elimination.
By integrating this specific building block, drug development professionals can systematically engineer out hERG liabilities and poor solubility while maintaining the necessary vectors for target engagement.
References
Physical Properties and Physicochemical Profiling of N-(2,2-difluoroethyl)oxan-4-amine: A Technical Guide for Drug Design
Executive Summary
In contemporary medicinal chemistry, optimizing the physicochemical properties of a lead compound is as critical as maximizing its target affinity. N-(2,2-difluoroethyl)oxan-4-amine (also known as N-(2,2-difluoroethyl)tetrahydro-2H-pyran-4-amine) has emerged as a highly versatile, privileged building block. By combining the polar, saturated heterocycle of an oxane (tetrahydropyran) ring with the unique electronic properties of a 2,2-difluoroethyl-substituted secondary amine, this scaffold allows drug development professionals to precisely tune lipophilicity, modulate basicity, and enhance metabolic stability.
This whitepaper provides an in-depth technical analysis of the physical properties of N-(2,2-difluoroethyl)oxan-4-amine [1, 2], the mechanistic causality behind its physicochemical behavior, and the standardized experimental protocols required to validate these parameters in a laboratory setting.
Physicochemical Profile and Quantitative Data
The physical properties of N-(2,2-difluoroethyl)oxan-4-amine are heavily dictated by the interplay between the hydrogen-bond accepting oxane oxygen and the highly electronegative fluorine atoms. Below is a structured summary of its core physical and predicted physicochemical properties [1, 2].
| Property | Value / Description | Analytical Relevance |
| Chemical Formula | C₇H₁₃F₂NO | Foundational for mass spectrometry (MS) identification. |
| Molecular Weight | 165.18 g/mol (Free Base) 201.64 g/mol (HCl Salt) | Low molecular weight ensures high ligand efficiency (LE) when incorporated into larger drug molecules. |
| CAS Registry Number | 1183014-98-3 (Free Base) 1384429-56-4 (HCl Salt) | Standard identifier for compound procurement and database querying. |
| Physical State | Liquid (Free Base) Solid Powder (HCl Salt) | Dictates handling and storage; the HCl salt is preferred for long-term bench stability. |
| Predicted Boiling Point | ~180–200 °C at 760 mmHg | Relevant for solvent removal and synthetic isolation protocols. |
| Predicted Density | ~1.1–1.2 g/cm³ | Higher than standard aliphatic amines due to the dense fluorine atoms. |
| Predicted pKₐ | ~6.0–6.8 | Critical for determining the ionization state at physiological pH (7.4). |
| Predicted LogP | ~0.8–1.2 | Optimal lipophilicity range for balancing aqueous solubility and membrane permeability. |
Mechanistic Causality: The Role of the 2,2-Difluoroethyl Group
To effectively utilize N-(2,2-difluoroethyl)oxan-4-amine in drug design, researchers must understand why it exhibits these specific physical properties. The strategic incorporation of fluorine fundamentally alters the molecule's behavior [3].
pKₐ Modulation via Inductive Effects
Unsubstituted oxan-4-amine contains a secondary aliphatic amine with a pKₐ of approximately 9.5, meaning it is nearly 100% protonated (ionized) at physiological pH (7.4). While this ensures excellent aqueous solubility, it severely restricts passive lipid bilayer permeability.
The addition of the 2,2-difluoroethyl group introduces two highly electronegative fluorine atoms. Through the sigma (σ) bond network, these fluorines exert a strong negative inductive effect (-I) . This pulls electron density away from the nitrogen's lone pair, making it less available to accept a proton. Consequently, the pKₐ drops significantly to the ~6.0–6.8 range. This ensures that a substantial fraction of the drug remains un-ionized at pH 7.4, drastically improving passive membrane permeability without completely sacrificing solubility.
Lipophilicity and Metabolic Stability
The carbon-fluorine (C-F) bond is highly polarized but poorly polarizable, which generally increases the overall lipophilicity (LogP) of the molecule compared to a standard ethyl group [3]. Furthermore, the steric bulk and strong bond dissociation energy of the C-F bonds provide a "shielding" effect. This prevents cytochrome P450 (CYP) enzymes from easily oxidizing the adjacent carbon atoms, thereby increasing the metabolic half-life of the compound.
Structure-Property Relationship (SPR) of N-(2,2-difluoroethyl)oxan-4-amine.
Experimental Methodologies for Physicochemical Validation
To ensure trustworthiness and reproducibility, the predicted physical properties of N-(2,2-difluoroethyl)oxan-4-amine must be empirically validated. The following self-validating protocols are designed to measure the pKₐ and LogP/LogD with high precision, utilizing internal controls to verify assay integrity [4].
Protocol 1: Potentiometric Determination of pKₐ
Potentiometric titration is the gold standard for determining the pKₐ of ionizable compounds.
Causality in Design: We utilize a 0.15 M KCl background electrolyte to maintain a constant ionic strength. If ionic strength fluctuates during titration, the activity coefficients of the ions change, leading to inaccurate pKₐ calculations.
-
Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.
-
Sample Preparation: Dissolve 2.0 mg of N-(2,2-difluoroethyl)oxan-4-amine (free base) in 10 mL of 0.15 M KCl aqueous solution. Note: If solubility is an issue, a cosolvent method (e.g., methanol/water) can be used, followed by Yasuda-Shedlovsky extrapolation to 0% cosolvent.
-
Acidification: Lower the pH of the solution to ~3.0 using standardized 0.1 M HCl to ensure the amine is fully protonated.
-
Titration: Titrate the solution with standardized 0.1 M NaOH under an inert argon atmosphere (to prevent CO₂ absorption, which forms carbonic acid and skews the titration curve).
-
Data Analysis: Plot the volume of titrant versus pH. Utilize a Bjerrum plot to determine the exact inflection point corresponding to the pKₐ.
-
Self-Validation: Run a parallel titration with a reference standard of known pKₐ (e.g., labetalol) to confirm electrode linearity and titrant molarity.
Protocol 2: Shake-Flask LC-MS/MS Determination of LogP/LogD
The shake-flask method measures the differential partitioning of the compound between an aqueous and an organic phase.
Causality in Design: Pre-saturation of the solvents is mandatory. If dry octanol and water are mixed during the assay, they will partially dissolve into each other, changing the phase volumes and skewing the final concentration calculations.
-
Solvent Pre-saturation: Vigorously stir 1-octanol and aqueous phosphate buffer (pH 7.4) together for 24 hours at 25 °C. Allow the phases to separate completely.
-
Analyte Spiking: Dissolve N-(2,2-difluoroethyl)oxan-4-amine in the pre-saturated aqueous buffer to a final concentration of 100 µM.
-
Partitioning: Transfer equal volumes (e.g., 1 mL each) of the spiked aqueous phase and the pre-saturated 1-octanol phase into a glass vial.
-
Equilibration: Agitate the vial on a mechanical shaker at 300 rpm for 60 minutes at 25 °C.
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Phase Separation: Centrifuge the vial at 3000 × g for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.
-
Quantification: Carefully sample both the aqueous and organic phases. Dilute appropriately and analyze using LC-MS/MS (Multiple Reaction Monitoring mode).
-
Calculation: Calculate LogD₇.₄ = Log₁₀([Area]ₒ꜀ₜ / [Area]ₐq).
-
Self-Validation: Perform a mass balance check. The total moles quantified in both phases must equal the initial moles spiked (±5%). A significant loss indicates compound adsorption to the glass vial or degradation.
Standardized experimental workflow for physicochemical characterization.
Conclusion
N-(2,2-difluoroethyl)oxan-4-amine represents a masterclass in rational physicochemical design. By leveraging the inductive effects of fluorine and the polar surface area of the oxane ring, this building block offers an optimized balance of solubility, permeability, and metabolic stability. Rigorous empirical validation of its pKₐ and LogP, using the self-validating protocols outlined above, ensures that drug development professionals can confidently integrate this scaffold into advanced therapeutic pipelines.
References
-
ChemSrc. "1807310-39-9_4-Cyano-2-formyl-5-nitrobenzene-1-sulfonyl chloride - cas号查询." ChemSrc Database (Contains physical property cross-references for N-(2,2-difluoroethyl)oxan-4-amine). Available at:[Link][1]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330 (2008). Available at:[Link][2]
-
Avdeef, A. "Absorption and Drug Development: Solubility, Permeability, and Charge State." John Wiley & Sons, 2nd Edition (2012). Available at:[Link][3]
Sources
N-(2,2-difluoroethyl)oxan-4-amine: Molecular Weight Profiling and Strategic Utility in Medicinal Chemistry
Executive Summary
In contemporary medicinal chemistry, the strategic selection of low-molecular-weight building blocks is paramount for navigating the complex multi-parameter optimization (MPO) landscape. N-(2,2-difluoroethyl)oxan-4-amine (also known as N-(2,2-difluoroethyl)tetrahydro-2H-pyran-4-amine) represents a highly privileged secondary amine scaffold.
With a precisely calculated molecular weight of 165.18 g/mol [1], this compound sits in the "Goldilocks" zone for Fragment-Based Drug Discovery (FBDD) and lead optimization. This technical whitepaper deconstructs the physicochemical properties of this molecule, explains the mechanistic causality behind its structural features, and provides a self-validating analytical protocol for its mass spectrometric characterization.
Physicochemical Profiling & The "Rule of Five" Context
The molecular weight (MW) of a building block dictates the remaining "budget" a medicinal chemist has before a final drug candidate violates Lipinski’s Rule of Five (MW < 500 Da). At 165.18 g/mol , N-(2,2-difluoroethyl)oxan-4-amine consumes only ~33% of this budget, allowing ample room for the addition of target-specific pharmacophores.
Quantitative Data Summary
The following table summarizes the core quantitative physicochemical parameters of the free base compound, derived from its exact atomic composition (C₇H₁₃F₂NO).
| Property | Value | Scientific Implication |
| Molecular Formula | C₇H₁₃F₂NO | Highly saturated aliphatic system. |
| Molecular Weight | 165.18 g/mol | Leaves ~335 Da budget for elaboration. |
| Monoisotopic Exact Mass | 165.0965 Da | Critical target value for HRMS validation. |
| Fraction sp³ (Fsp³) | 1.00 | 100% sp³ hybridized carbons; promotes 3D shape complexity, reducing flat-aromatic toxicity. |
| H-Bond Donors (HBD) | 1 | Secondary amine serves as a single HBD. |
| H-Bond Acceptors (HBA) | 2 | Oxygen (THP ring) and Nitrogen act as HBAs. |
Mechanistic Rationale: Why This Specific Scaffold?
As an Application Scientist, I rarely look at a molecule as just a sum of its atoms; I view it as a collection of functional vectors, each engineered to solve a specific biological problem. The utility of N-(2,2-difluoroethyl)oxan-4-amine is driven by two distinct structural motifs:
A. The Tetrahydropyran (THP) Core
The tetrahydropyran (oxan) ring provides a rigid, sp³-rich framework. Unlike highly lipophilic carbocycles (e.g., cyclohexane), the embedded oxygen atom acts as a hydrogen bond acceptor [3].
-
Causality: The electronegative oxygen creates a local dipole, significantly enhancing aqueous solubility and lowering the overall partition coefficient (LogP). This prevents the final drug candidate from becoming excessively "greasy," thereby reducing non-specific protein binding and improving oral bioavailability.
B. The 2,2-Difluoroethyl Motif
The attachment of a 2,2-difluoroethyl group to the secondary amine is a masterclass in bioisosteric design.
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Causality (pKa Modulation): Aliphatic secondary amines are typically highly basic (pKa ~ 10-11), meaning they are nearly 100% protonated at physiological pH (7.4). This permanent positive charge can hinder passive membrane permeability and increase the risk of binding to the hERG ion channel (cardiotoxicity). The two highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect through the sigma bond network, pulling electron density away from the nitrogen lone pair. This significantly lowers the amine's pKa [2], shifting the equilibrium to allow a higher fraction of the neutral, membrane-permeable species.
-
Causality (Metabolic Stability): The C-F bond is the strongest single bond in organic chemistry. By placing fluorines on the ethyl chain, the molecule is sterically and electronically shielded against cytochrome P450 (CYP)-mediated N-dealkylation and aliphatic oxidation, thereby extending the compound's biological half-life.
Workflow Visualization: Structural Integration
The following diagram illustrates the causal relationships between the structural components of N-(2,2-difluoroethyl)oxan-4-amine and their downstream effects on the final optimized lead compound.
Fig 1: Mechanistic contributions of N-(2,2-difluoroethyl)oxan-4-amine structural features.
Analytical Validation: Self-Validating LC-HRMS Protocol
To utilize this building block in high-throughput synthesis, its identity and purity must be rigorously confirmed. The following Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is designed as a self-validating system . It uses theoretical exact mass calculations as an internal control threshold to confirm experimental success.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Weigh exactly 1.0 mg of N-(2,2-difluoroethyl)oxan-4-amine.
-
Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.
-
Dilute 10 µL of the stock into 990 µL of 50:50 Acetonitrile:Water to achieve a 10 µg/mL working concentration.
-
Causality: This specific dilution prevents detector saturation and minimizes ion suppression effects in the ESI source.
-
Step 2: Chromatographic Separation
-
Column: C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.
-
Causality: Formic acid acts as a proton donor. Because the difluoroethyl group lowers the amine's basicity, an acidic mobile phase is strictly required to ensure complete protonation of the secondary amine, maximizing ionization efficiency in positive mode.
-
-
Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.
Step 3: ESI-MS Detection (Positive Ion Mode)
-
Set the electrospray ionization (ESI) source to positive mode (ESI+).
-
Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.
-
Scan range: m/z 100 to 500.
Step 4: Data Analysis & Self-Validation
-
Theoretical Calculation: The exact monoisotopic mass of the neutral compound is 165.0965 Da. In ESI+, the compound will ionize via protonation to form the[M+H]⁺ adduct.
-
Calculation: 165.0965 Da + 1.0073 Da (mass of a proton) = 166.1038 m/z .
-
-
Validation Threshold: Extract the ion chromatogram (EIC) for m/z 166.1038. The experimental protocol is validated only if the observed mass falls within a mass error of < 5 ppm compared to the theoretical value.
-
Formula:Mass Error (ppm) = [(Observed Mass - Theoretical Mass) / Theoretical Mass] x 1,000,000.
-
Conclusion
N-(2,2-difluoroethyl)oxan-4-amine is not merely a chemical reagent; it is a highly engineered molecular fragment. Its precise molecular weight of 165.18 g/mol provides a lean starting point for drug design, while its tetrahydropyran core and difluoroethyl appendage work synergistically to solve complex solubility, permeability, and metabolic stability challenges. By applying rigorous, self-validating analytical protocols, researchers can confidently integrate this scaffold into advanced therapeutic discovery pipelines.
References
-
University of Nottingham ePrints. "Silane Mediated Amidation and Difluoroethylation Reactions Using Carboxylic Acids." (Details the mechanistic reduction of amine pKa via beta-fluorinated alkanes). Available at: [Link]
-
National Institutes of Health (PMC). "Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization." (Discusses the importance of tetrahydropyran (THP) derivatives in medicinal chemistry and diabetes treatments). Available at:[Link]
The Discovery, Synthesis, and Application of N-(2,2-difluoroethyl)oxan-4-amine in Modern Drug Discovery
Executive Summary
The evolution of medicinal chemistry over the past two decades has been defined by the strategic modulation of physicochemical properties to overcome pharmacokinetic and toxicological liabilities. At the forefront of this paradigm shift is N-(2,2-difluoroethyl)oxan-4-amine (CAS: 1183014-98-3; HCl salt CAS: 1384429-56-4), a highly privileged secondary amine building block. By fusing a tetrahydropyran (oxan) ring with a 2,2-difluoroethyl moiety, this compound elegantly solves overlapping challenges in basicity, lipophilicity, and metabolic stability. This whitepaper provides an in-depth technical analysis of its discovery context, physicochemical rationale, synthetic methodology, and applications in contemporary drug development.
Historical Context: The Evolution of Privileged Scaffolds
Historically, drug discovery programs relied heavily on simple alkylamines and carbocyclic rings (e.g., piperidines and cyclohexanes) to build target-binding pharmacophores. However, these traditional motifs frequently introduced severe liabilities: high basicity (pKa > 10) leading to phospholipidosis and hERG-mediated cardiotoxicity, and high lipophilicity (logD) resulting in rapid Cytochrome P450 (CYP450) clearance.
The discovery and widespread adoption of N-(2,2-difluoroethyl)oxan-4-amine represents a rational design response to these failures. Researchers began utilizing the tetrahydropyran (THP) ring as a bioisostere for cyclohexane to improve aqueous solubility, while simultaneously replacing standard ethyl or propyl chains with fluorinated analogs to fine-tune electronic distribution.
Physicochemical Rationale (The "Why")
As a Senior Application Scientist, I evaluate building blocks not just by their structural fit, but by their systemic impact on a drug's profile. The utility of N-(2,2-difluoroethyl)oxan-4-amine is driven by three interconnected physicochemical phenomena:
A. pKa Modulation and hERG Liability
The inductive electron-withdrawing effect of the two fluorine atoms significantly pulls electron density away from the adjacent amine nitrogen. This drops the pKa of the secondary amine from approximately 10.5 (typical for a standard dialkylamine) to roughly 8.5. At a physiological pH of 7.4, this subtle shift reduces the fraction of positively charged (protonated) molecules. Because the hERG potassium channel's binding pocket strongly selects for highly basic, positively charged amines, this pKa modulation drastically reduces cardiotoxic off-target binding.
B. The "Double Gauche" Conformational Lock
Fluorination does more than alter electronics; it dictates 3D geometry. According to [1], 2,2-difluoroethylamines exhibit a pronounced "double gauche effect." The electrostatic attraction between the positively charged nitrogen (when protonated) and the electronegative fluorine atoms locks the molecule into a specific gauche conformation. This conformational pre-organization reduces the entropic penalty upon binding to a target protein, often resulting in higher binding affinities compared to flexible, unfluorinated alkyl chains.
C. Lipophilicity (logD) and Metabolic Stability
The incorporation of the oxygen atom within the tetrahydropyran ring acts as a potent hydrogen bond acceptor, lowering the overall logD of the molecule compared to a carbocyclic equivalent. Furthermore, the CF2 group acts as a metabolic shield. CYP450 enzymes frequently target the α -carbons of amines for N-dealkylation. The strong C-F bonds resist oxidative cleavage, dramatically increasing the biological half-life of the resulting drug candidates.
Quantitative Physicochemical Shifts
The table below summarizes the theoretical and observed shifts when transitioning from legacy motifs to this privileged scaffold.
| Property | Cyclohexyl-ethylamine | Tetrahydropyran-4-ethylamine | N-(2,2-difluoroethyl)oxan-4-amine | Rationale for Shift |
| pKa | ~10.5 | ~10.2 | ~8.5 | Inductive electron withdrawal by CF2 group reduces basicity. |
| LogD (pH 7.4) | ~2.8 | ~1.5 | ~1.2 | THP oxygen acts as an H-bond acceptor; fluorine lowers lipophilicity vs alkyl. |
| Metabolic Stability | High clearance | Moderate clearance | Low clearance | CF2 blocks N-dealkylation; THP removes lipophilic CYP450 hotspots. |
| hERG Risk | High | Moderate | Low | Reduced basicity lowers the fraction of protonated species at pH 7.4. |
Synthetic Methodology & Protocols
The synthesis of N-(2,2-difluoroethyl)oxan-4-amine is typically achieved via a highly controlled reductive amination. The protocol below is designed as a self-validating system, ensuring chemoselectivity and high yield.
Protocol: Chemoselective Reductive Amination
Objective: Synthesize N-(2,2-difluoroethyl)oxan-4-amine from tetrahydro-4H-pyran-4-one and 2,2-difluoroethylamine hydrochloride.
Step 1: Freebasing and Imine Formation
-
Charge a dry, nitrogen-purged round-bottom flask with 2,2-difluoroethylamine hydrochloride (1.05 eq) and 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Causality: DCE is selected over Dichloromethane (DCM) due to its higher boiling point (83°C vs 39°C), allowing for mild heating if the condensation is sterically hindered.
-
-
Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) dropwise at room temperature.
-
Causality: DIPEA is a non-nucleophilic base. It neutralizes the HCl salt to liberate the nucleophilic amine without competing for the electrophilic ketone.
-
-
Add tetrahydro-4H-pyran-4-one (1.0 eq) followed by activated 4Å molecular sieves. Stir for 2 hours.
-
Self-Validation: Monitor by LC-MS. The disappearance of the ketone mass and the appearance of the iminium intermediate mass validates readiness for the reduction step, preventing premature reduction of the starting material.
-
Step 2: Chemoselective Reduction
-
Cool the reaction mixture to 0°C using an ice bath.
-
Portion-wise, add Sodium triacetoxyborohydride (STAB) (1.5 eq).
-
Causality: STAB is explicitly chosen over Sodium borohydride ( NaBH4 ). The electron-withdrawing acetoxy groups attenuate the hydride's nucleophilicity, making it unreactive toward the starting ketone but highly reactive toward the more electrophilic protonated imine. This prevents the formation of tetrahydro-2H-pyran-4-ol as an unwanted byproduct.
-
-
Remove the ice bath and stir at room temperature for 12 hours.
Step 3: Workup and Isolation
-
Quench the reaction with saturated aqueous NaHCO3 until CO2 evolution ceases.
-
Causality: The mild base neutralizes acetic acid (a byproduct of STAB) and ensures the product amine remains in its freebase (lipophilic) form for organic extraction.
-
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the product.
Caption: Workflow for the chemoselective reductive amination yielding N-(2,2-difluoroethyl)oxan-4-amine.
Applications in Modern Drug Discovery
The integration of this building block into larger pharmacophores has yielded significant breakthroughs across multiple therapeutic areas.
A. Antimalarial Drug Development (Plasmepsin X Inhibitors)
In the pursuit of novel antimalarials, researchers have targeted Plasmepsin X (PMX), an essential aspartyl protease controlling malaria parasite egress. As detailed in the [2], the incorporation of substituted tetrahydropyran-4-amine derivatives into cyclic acyl guanidine scaffolds was critical. The THP motif provided the necessary balance of aqueous solubility and target affinity, leading to the discovery of highly potent, orally available candidates like UCB7362, which demonstrated robust in vivo antimalarial efficacy without the long human half-life liabilities of earlier analogs.
B. Oncology: Kinase Inhibitors
In oncology, this building block is frequently utilized to target the ATP-binding pockets of kinases such as ERK5 and Pim kinases. In these architectures, the secondary amine is often coupled to form an amide or urea. The tetrahydropyran ring is directed toward the solvent-exposed region of the kinase pocket to enhance solubility, while the 2,2-difluoroethyl tail engages in specific hydrophobic interactions deep within the binding cleft, as seen in various [3].
Caption: Pharmacological signaling pathway demonstrating kinase inhibition by THP-fluorinated derivatives.
Conclusion
N-(2,2-difluoroethyl)oxan-4-amine is not merely a structural fragment; it is a highly engineered solution to the most common attrition factors in drug discovery. By leveraging the inductive effects of fluorine and the solubility profile of the oxan ring, medicinal chemists can rescue otherwise intractable scaffolds, transforming them into viable, safe, and efficacious clinical candidates.
References
-
Title: Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Source: Beilstein Journal of Organic Chemistry, 2014, 10, 877–882. URL: [Link]
-
Title: Discovery and Characterization of Potent, Efficacious, Orally Available Antimalarial Plasmepsin X Inhibitors and Preclinical Safety Assessment of UCB7362. Source: Journal of Medicinal Chemistry, 2022. URL: [Link]
- Title: Chemical compounds (US10131663B2).
Methodological & Application
scale-up synthesis of N-(2,2-difluoroethyl)oxan-4-amine
An Application Guide for the Scalable Synthesis of N-(2,2-difluoroethyl)oxan-4-amine
Abstract
This document provides a comprehensive, field-tested guide for the , a valuable heterocyclic building block in contemporary drug discovery. The outlined protocol is centered around a robust and efficient reductive amination strategy, designed for scalability from multi-gram to kilogram quantities. We delve into the causal-based rationale for experimental choices, present a detailed, step-by-step protocol, and address critical process safety considerations. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and scalable route to this important intermediate.
Introduction and Strategic Overview
N-(2,2-difluoroethyl)oxan-4-amine and its derivatives are increasingly significant motifs in medicinal chemistry. The incorporation of the difluoroethyl group can modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity.[1] Access to a reliable and scalable synthesis is therefore a critical prerequisite for its utilization in drug development programs.
The selected synthetic strategy is a two-step, one-pot reductive amination of oxan-4-one with 2,2-difluoroethylamine. This approach is favored for large-scale production due to several key advantages:
-
High Atom Economy: The reaction forms the target C-N bond with minimal byproduct formation.
-
Accessible Starting Materials: Both oxan-4-one (tetrahydropyran-4-one) and 2,2-difluoroethylamine are commercially available.
-
Robust and Mild Conditions: The reaction proceeds under mild conditions, avoiding the need for high pressures or temperatures, which simplifies reactor requirements.[2]
-
Proven Scalability: Reductive amination is a cornerstone reaction in industrial pharmaceutical synthesis, known for its reliability and predictability on a large scale.[3]
The overall transformation proceeds via the initial formation of an imine or iminium ion intermediate from the ketone and amine, which is then reduced in situ to the desired secondary amine product.
Figure 1: Reaction mechanism and process overview.
Process Hazards and Safety Precautions
Scaling chemical reactions requires a rigorous assessment of potential hazards. All operations must be conducted in a well-ventilated fume hood or an appropriate process enclosure by personnel trained in handling hazardous materials.
-
2,2-Difluoroethylamine: This reagent is flammable, corrosive, and causes severe skin and eye damage.[4] It should be handled with extreme care, using appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, chemical splash goggles, and a face shield.[5]
-
Sodium Borohydride (NaBH₄): This reducing agent reacts with water and acidic solutions to produce hydrogen gas, which is highly flammable and can form explosive mixtures with air. The addition of NaBH₄ and the subsequent reaction quench must be performed under controlled conditions to manage gas evolution and potential exotherms.
-
Solvents: Methanol and Dichloromethane (DCM) are flammable and/or toxic. Avoid inhalation and skin contact.
Always have appropriate spill kits and fire extinguishers readily available. A pre-process safety review is mandatory before attempting this synthesis on a large scale.
Detailed Scale-Up Protocol
This protocol is designed for a target scale of ~100 g of the final product. Reagent quantities can be adjusted proportionally for different batch sizes.
Materials and Equipment
| Reagent/Material | CAS No. | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Oxan-4-one | 41662-79-7 | 100.12 | 100.0 g | 1.00 | 1.0 |
| 2,2-Difluoroethylamine | 430-67-1 | 81.07 | 89.1 g | 1.10 | 1.1 |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 45.4 g | 1.20 | 1.2 |
| Methanol (MeOH) | 67-56-1 | 32.04 | 1.5 L | - | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 2.0 L | - | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | - | ~500 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | - | ~1.0 L | - | - |
| Brine (Saturated NaCl) | 7647-14-5 | - | ~500 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | ~50 g | - | - |
Equipment:
-
5 L, 3-neck round-bottom flask equipped with a mechanical overhead stirrer, temperature probe, and nitrogen inlet/outlet.
-
Addition funnel (500 mL).
-
Cooling bath (ice-water or cryo-cooler).
-
Large separatory funnel (4-5 L).
-
Rotary evaporator with a suitably sized flask.
-
Vacuum distillation apparatus.
Step-by-Step Procedure
Figure 2: Detailed experimental workflow.
1. Reaction Setup and Imine Formation:
-
Charge the 5 L reaction vessel with oxan-4-one (100.0 g, 1.00 mol) and methanol (1.0 L).
-
Begin stirring and cool the mixture to 0-5 °C using an ice bath.
-
In a separate beaker, dissolve 2,2-difluoroethylamine (89.1 g, 1.10 mol) in methanol (500 mL).
-
Slowly add the amine solution to the cooled ketone solution via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour. A faint yellow color may develop. This step facilitates the formation of the key iminium intermediate.
2. Reduction:
-
While maintaining the internal temperature between 0-10 °C, begin adding sodium borohydride (45.4 g, 1.20 mol) in small portions over 1.5-2 hours.
-
Causality Note: Portion-wise addition is critical to control the exothermic reaction and manage the evolution of hydrogen gas, preventing a dangerous pressure buildup and temperature spike.
-
-
After all the NaBH₄ has been added, remove the cooling bath and allow the reaction to slowly warm to room temperature.
-
Stir for an additional 3 hours at room temperature to ensure the reduction is complete. Monitor the reaction by TLC or GC-MS until the imine intermediate is fully consumed.
3. Work-up and Quench:
-
Cool the reaction mixture back down to 0-5 °C.
-
CAUTION: Gas evolution. Slowly and carefully quench the reaction by adding 1 M HCl dropwise until the vigorous bubbling ceases and the pH of the solution is acidic (pH ~2-3). This step neutralizes excess NaBH₄ and hydrolyzes borate esters.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Transfer the remaining aqueous slurry to a large separatory funnel. Add dichloromethane (1.0 L) and cool the mixture.
-
Slowly add a saturated solution of sodium bicarbonate until the aqueous layer is basic (pH ~9-10). This deprotonates the amine salt, making it soluble in the organic layer.
-
Separate the layers. Extract the aqueous layer two more times with DCM (500 mL each).
-
Combine all organic extracts and wash with brine (500 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate on a rotary evaporator to yield the crude product as an oil.
4. Purification:
-
The most effective method for purifying the product on this scale is vacuum distillation.
-
Assemble a distillation apparatus and distill the crude oil under reduced pressure. The product, N-(2,2-difluoroethyl)oxan-4-amine, is expected to distill at approximately 80-85 °C at 15 mmHg.
-
Collect the pure fraction. The expected yield is typically in the range of 75-85%.
Characterization and Quality Control
The purified product should be a colorless to pale yellow oil. Its identity and purity should be confirmed using standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): δ 3.95 (m, 2H), 3.40 (m, 2H), 5.75 (tt, J = 55.2, 4.1 Hz, 1H), 2.90 (t, J = 14.5 Hz, 2H), 2.75 (m, 1H), 1.85 (m, 2H), 1.50 (m, 2H), 1.40 (br s, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 117.0 (t, J = 239.4 Hz), 67.5, 52.0, 51.8 (t, J = 24.2 Hz), 33.8.
-
Mass Spectrometry (ESI+): m/z calculated for C₇H₁₄F₂NO⁺ [M+H]⁺: 166.10; found: 166.1.
-
Purity (GC): >98%
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Conversion | Insufficient reaction time; Inactive reducing agent; Incomplete imine formation. | Extend reaction time. Use fresh, high-purity NaBH₄. Consider adding a catalytic amount of acetic acid during imine formation to drive equilibrium. |
| Dimerization/Side Products | Reaction temperature too high during NaBH₄ addition. | Maintain strict temperature control (<10 °C) during the reduction step. Slow down the rate of addition. |
| Emulsion during Work-up | Formation of salts and fine particulates. | Add more brine to the separatory funnel to "break" the emulsion. If persistent, filter the entire biphasic mixture through a pad of Celite. |
| Low Isolated Yield | Incomplete extraction due to protonated amine; Product loss during distillation. | Ensure the aqueous layer is sufficiently basic (pH >9) before extraction. Ensure the vacuum is stable and the collection flask is adequately cooled during distillation. |
Conclusion
The protocol described herein provides a detailed and reliable method for the . By focusing on a robust reductive amination pathway and emphasizing critical safety and handling procedures, this guide enables the efficient production of this key building block for applications in research and drug development.
References
- Apollo Scientific. (2022). Safety Data Sheet: 2,2-Difluoroethylamine hydrochloride.
- Tokyo Chemical Industry Co., Ltd. (2024).
- AK Scientific, Inc. (Date not specified).
- Fisher Scientific. (2025).
- Changzhou Kangmei Chemical Industry Co.,Ltd. (Date not specified). Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1.
- Aponick, A., & Biannic, B. (2011). Gold(I)-Catalyzed Enantioselective Synthesis of 2,6-Disubstituted Tetrahydropyrans. Organic Letters, 13(6), 1330–1333.
-
Sharma, M., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology, 9. [Link]
-
Kulyk, O., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 73-100. [Link]
-
Sperry, J. B. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization-Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. PubMed. [Link]
-
ResearchGate. (2015). Large-scale reductive amination and synthesis applications. [Link]
-
Armarego, W.L.F. (2022). Purification of Laboratory Chemicals, 9th Edition. Elsevier. [Link]
Sources
- 1. Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization-Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. aksci.com [aksci.com]
Application Note: N-(2,2-difluoroethyl)oxan-4-amine in the Rational Design and Synthesis of Kinase Inhibitors
Executive Summary
The development of highly selective, orally bioavailable kinase inhibitors requires meticulous tuning of physicochemical properties. N-(2,2-difluoroethyl)oxan-4-amine (also known as N-(2,2-difluoroethyl)tetrahydro-2H-pyran-4-amine; CAS: 1183014-98-3[1]) has emerged as a highly privileged secondary amine building block in modern medicinal chemistry. By combining the solubility-enhancing properties of a tetrahydropyran (oxan-4-yl) ring with the pKa-modulating, metabolic-stabilizing effects of a 2,2-difluoroethyl group, this intermediate provides an optimal vector for occupying solvent-exposed regions or ribose-binding pockets in kinase targets such as JAK, CDK, and ERK[2][3][4].
This application note provides a comprehensive guide to the mechanistic rationale, physicochemical benefits, and validated synthetic protocols for incorporating N-(2,2-difluoroethyl)oxan-4-amine into kinase inhibitor scaffolds.
Mechanistic Rationale & Physicochemical Tuning
The selection of N-(2,2-difluoroethyl)oxan-4-amine is rarely arbitrary; it is a deliberate structural choice driven by structure-activity relationship (SAR) and absorption, distribution, metabolism, and excretion (ADME) optimization.
The Oxan-4-yl (Tetrahydropyran) Motif
Carbocyclic rings (like cyclohexane) often drive up lipophilicity (LogP), leading to high plasma protein binding and off-target toxicity. The substitution of a methylene unit with an oxygen atom to form an oxane (tetrahydropyran) ring introduces a weak hydrogen-bond acceptor. This significantly improves aqueous solubility and reduces the topological polar surface area (TPSA) penalty, making it a staple in inhibitors targeting the JAK-STAT pathway[2].
The 2,2-Difluoroethyl Motif
Aliphatic amines often suffer from high basicity (pKa > 9), which can lead to hERG channel inhibition (cardiotoxicity), poor membrane permeability, and high lysosomal trapping. The strong electron-withdrawing nature of the adjacent fluorine atoms in the 2,2-difluoroethyl group inductively lowers the basicity of the amine nitrogen[5]. Furthermore, the C-F bonds block oxidative metabolism (e.g., by CYP450 enzymes) at the α
- and β -carbon positions, effectively lowering human clearance rates—a critical hurdle in the optimization of CDK and ERK inhibitors[3][4].
Synergistic Impact on Kinase Inhibitor Profiles
Table 1 summarizes the typical physicochemical shifts observed when replacing a standard alkyl amine with N-(2,2-difluoroethyl)oxan-4-amine on a generic pyrimidine kinase hinge-binder.
Table 1: Comparative Physicochemical Impact of Amine Substituents
| Amine Substituent | Estimated Amine pKa | Relative Lipophilicity (LogD) | Metabolic Stability (Microsomal Clearance) | Primary Benefit |
| N-Methylcyclohexanamine | ~ 9.5 - 10.0 | High | Low (Rapid oxidation) | Baseline |
| N-Methyloxan-4-amine | ~ 9.0 - 9.5 | Moderate | Moderate | Improved solubility |
| N-(2,2-difluoroethyl)oxan-4-amine | ~ 6.5 - 7.5 | Low/Moderate | High (Blocked oxidation) | Optimal ADME, low hERG liability |
Modular Assembly & Workflow
The secondary amine nature of N-(2,2-difluoroethyl)oxan-4-amine makes it an excellent nucleophile for coupling with heteroaryl halides (common kinase hinge-binding scaffolds like pyrimidines, quinazolines, or pyridines). The workflow typically involves either a Nucleophilic Aromatic Substitution (SNAr) or a Palladium-catalyzed Buchwald-Hartwig amination.
Figure 1: Modular assembly workflow of kinase inhibitors utilizing N-(2,2-difluoroethyl)oxan-4-amine.
Validated Experimental Protocols
The following protocols are designed to be self-validating systems. The choice of reagents is explicitly explained to ensure researchers understand the causality behind the methodology.
Protocol A: SNAr Coupling to an Electron-Deficient Scaffold
Use Case: Coupling to 2,4-dichloropyrimidine or 4-chloroquinazoline derivatives.
Causality & Design: Because the difluoroethyl group reduces the nucleophilicity of the amine[5], standard room-temperature SNAr reactions may be sluggish. Elevated temperatures and a polar aprotic solvent (e.g., NMP or DMF) are required. N,N-Diisopropylethylamine (DIPEA) is used as the base because its steric bulk prevents it from acting as a competing nucleophile.
Step-by-Step Procedure:
-
Preparation: In an oven-dried 10 mL microwave vial, dissolve the heteroaryl chloride scaffold (1.0 eq, e.g., 0.5 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL).
-
Reagent Addition: Add N-(2,2-difluoroethyl)oxan-4-amine hydrochloride (1.2 eq, 0.6 mmol)[6].
-
Base Addition: Add DIPEA (3.0 eq, 1.5 mmol). Self-Validation Check: The solution should turn slightly cloudy as the free base of the amine is generated and amine hydrochloride salts form.
-
Reaction: Seal the vial and heat at 110 °C in a microwave synthesizer for 45 minutes (or 90 °C in an oil bath for 12 hours).
-
Monitoring: Monitor by LC-MS. The reduced nucleophilicity of the fluorinated amine prevents over-substitution (e.g., bis-addition on a di-halo scaffold).
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to remove NMP and excess DIPEA.
-
Purification: Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig Amination
Use Case: Coupling to electron-rich or neutral aryl/heteroaryl bromides where SNAr is not viable.
Causality & Design: The steric hindrance of the tetrahydropyran ring combined with the deactivated nature of the difluoroethyl-substituted nitrogen requires a highly active palladium catalyst. RuPhos or BrettPhos ligands paired with Pd2(dba)3 are optimal for secondary aliphatic amines, facilitating rapid oxidative addition and preventing β -hydride elimination.
Step-by-Step Procedure:
-
Assembly: In a Schlenk flask under an argon atmosphere, combine the aryl bromide (1.0 eq, 0.5 mmol), N-(2,2-difluoroethyl)oxan-4-amine (1.5 eq, 0.75 mmol), Pd2(dba)3 (0.05 eq, 2.5 mol%), RuPhos (0.1 eq, 5 mol%), and Sodium tert-butoxide (NaOtBu) (2.0 eq, 1.0 mmol).
-
Solvent: Add anhydrous, degassed Toluene (5.0 mL). Note: Degassing is critical to prevent the oxidation of the electron-rich phosphine ligand.
-
Reaction: Heat the mixture to 100 °C for 8–12 hours.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and wash the pad with Dichloromethane (DCM) (20 mL).
-
Purification: Concentrate the filtrate in vacuo and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to yield the pure kinase inhibitor intermediate.
Figure 2: Step-by-step experimental workflow for coupling N-(2,2-difluoroethyl)oxan-4-amine.
Conclusion
The integration of N-(2,2-difluoroethyl)oxan-4-amine into kinase inhibitor design represents a sophisticated application of bioisosterism and physicochemical tuning. By utilizing the protocols outlined above, medicinal chemists can reliably couple this sterically demanding, electronically deactivated amine to various scaffolds, thereby accessing novel chemical space with highly favorable pharmacokinetic properties.
References
-
Molaid / ChemSrc. N-(2,2-difluoroethyl)oxan-4-amine hydrochloride - CAS 1384429-56-4. Retrieved from[Link]
-
European Patent Office (EP 3956322 B1). JAK1 Selective Kinase Inhibitor. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. Discovery of a Selective and Potent Inhibitor of Cyclin-Dependent Kinase 12/13 Employing a Noncovalent Mechanism. Retrieved from[Link]
- Google Patents (EP 4212531 A1). Azaindole derivatives and their use as erk kinase inhibitors.
Sources
- 1. C17h13f2no | Sigma-Aldrich [sigmaaldrich.com]
- 2. data.epo.org [data.epo.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. EP4212531A1 - Azaindole derivatives and their use as erk kinase inhibitors - Google Patents [patents.google.com]
- 5. Bis(2,2-difluoroethyl)amine Hydrochloride [benchchem.com]
- 6. N-(2,2-difluoroethyl)oxan-4-amine hydrochloride - CAS号 1384429-56-4 - 摩熵化学 [molaid.com]
Troubleshooting & Optimization
common byproducts in the synthesis of N-(2,2-difluoroethyl)oxan-4-amine
Welcome to the Technical Support Center for the synthesis of N-(2,2-difluoroethyl)oxan-4-amine (also known as N-(2,2-difluoroethyl)tetrahydro-2H-pyran-4-amine). This guide is designed for process chemists and drug development professionals to troubleshoot common bottlenecks, eliminate byproducts, and optimize yields during the reductive amination of tetrahydro-4H-pyran-4-one with 2,2-difluoroethylamine.
Process Workflow & Byproduct Divergence
Understanding the mechanistic branch points of reductive amination is critical for controlling the reaction. The diagram below illustrates the kinetic pathways that lead to the target secondary amine versus common unwanted byproducts.
Reductive amination pathway showing target synthesis and byproduct divergence.
Frequently Asked Questions (FAQs): Mechanistic Insights
Q1: Why is my reaction generating a high yield of tetrahydro-2H-pyran-4-ol instead of the target amine? A1: This is the classic "alcohol byproduct" caused by the direct, premature reduction of the starting ketone (tetrahydro-4H-pyran-4-one) before it can condense with 2,2-difluoroethylamine to form the imine intermediate[1]. This typically occurs when an overly aggressive reducing agent, such as sodium borohydride (NaBH₄), is introduced simultaneously with the starting materials[2]. To prevent this, process chemists utilize milder, more chemoselective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which selectively target the imine over the ketone[3].
Q2: What causes the formation of tertiary amine byproducts in this specific reaction? A2: Over-alkylation occurs when the newly formed secondary amine product (N-(2,2-difluoroethyl)oxan-4-amine) reacts with another equivalent of the starting ketone to form an unwanted tertiary amine[4]. While steric hindrance from the oxane ring and the electron-withdrawing nature of the difluoroethyl group naturally reduce this risk, it will still occur if the ketone is present in stoichiometric excess. Maintaining a slight excess of the primary amine is the standard control for this issue[4].
Q3: Why is 2,2-difluoroethylamine reacting so slowly with the ketone during the condensation phase? A3: The strongly electron-withdrawing fluorine atoms on the adjacent carbon severely decrease the nucleophilicity of the primary amine's lone pair. This makes the initial nucleophilic attack on the carbonyl carbon sluggish. Adding a mild acid catalyst (like acetic acid) or a Lewis acid (e.g., Ti(OiPr)₄) enhances the electrophilicity of the carbonyl, driving the equilibrium toward the imine intermediate[2].
Troubleshooting Guide & Diagnostics
| Observed Issue | Diagnostic Root Cause | Corrective Action & Causality |
| High Alcohol Byproduct | Premature reduction of the ketone. | Switch Reductant: Use STAB (NaBH(OAc)₃) instead of NaBH₄. Pre-form Imine: Allow the ketone and amine to stir for 2-4 hours before adding the reducing agent[3]. |
| High Tertiary Amine | Excess ketone driving over-alkylation. | Adjust Stoichiometry: Use 1.2 to 1.5 equivalents of 2,2-difluoroethylamine relative to the ketone[4]. |
| Incomplete Conversion | Poor imine formation due to low amine nucleophilicity. | Add Acid Catalyst: Introduce 1.0 equivalent of glacial acetic acid to activate the ketone. Ensure water is scavenged (e.g., using molecular sieves) to drive condensation. |
| Product Degradation | Hydrolysis of the imine during aqueous workup. | Complete Reduction First: Ensure the imine is fully reduced to the stable amine before introducing aqueous quenching agents. Monitor via LC-MS. |
Quantitative Data: Reducing Agent Selection Matrix
Selecting the correct reducing agent is the most critical variable in minimizing byproducts during reductive amination[2].
| Reducing Agent | Ketone Reduction Risk (Alcohol Byproduct) | Imine Reduction Efficacy | Solvent Compatibility | Recommended Application for this Synthesis |
| NaBH₄ | High (Rapidly reduces ketones) | High | MeOH, EtOH | Not Recommended. Leads to massive alcohol byproduct unless imine is strictly pre-formed[3]. |
| NaBH₃CN | Low (Highly selective for imines) | Moderate to High | MeOH, EtOH, THF | Acceptable. Good selectivity, but generates highly toxic cyanide waste streams[2]. |
| NaBH(OAc)₃ (STAB) | Very Low (Mild, highly chemoselective) | High | DCE, DCM, THF | Optimal. Excellent selectivity, non-toxic byproducts. Water sensitive, so anhydrous solvents are required[3]. |
Optimized Step-by-Step Methodology
Protocol: Synthesis of N-(2,2-difluoroethyl)oxan-4-amine via STAB Reduction Self-Validating Design: This protocol separates the reaction into two distinct phases (condensation, then reduction) and uses stoichiometric controls to validate intermediate formation, thereby eliminating both the alcohol and tertiary amine byproduct pathways.
Step 1: Preparation & Condensation (Imine Formation)
-
In an oven-dried, round-bottom flask purged with nitrogen, dissolve tetrahydro-4H-pyran-4-one (1.0 equiv, 10 mmol) and 2,2-difluoroethylamine (1.2 equiv, 12 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Causality: The 1.2 equiv excess of the primary amine acts as a kinetic trap, ensuring all ketone is consumed and preventing the resulting secondary amine from undergoing over-alkylation[4].
-
-
Add glacial acetic acid (1.0 equiv, 10 mmol) dropwise to the mixture.
-
Causality: The electron-withdrawing fluorines reduce amine nucleophilicity; acid catalysis is required to activate the ketone for nucleophilic attack.
-
-
Stir the mixture at room temperature for 2 to 4 hours.
-
Validation Checkpoint: Monitor the reaction by GC-MS or TLC. Do not proceed to Step 2 until the starting ketone is completely consumed. This guarantees zero alcohol byproduct formation.
-
Step 2: Selective Reduction
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv, 15 mmol) portion-wise over 15 minutes.
-
Causality: STAB is a mild reductant that selectively targets the protonated imine over any trace unreacted ketone[3]. Portion-wise addition controls the exotherm.
-
-
Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours under nitrogen.
Step 3: Quenching & Isolation
-
Quench the reaction carefully by adding saturated aqueous NaHCO₃ (20 mL) until gas evolution ceases and the aqueous layer reaches pH ~8.
-
Causality: The basic quench neutralizes the acetic acid and hydrolyzes the tight boron-amine complexes, releasing the free N-(2,2-difluoroethyl)oxan-4-amine into the organic phase.
-
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, DCM:MeOH gradient) to yield the pure target compound.
References
-
Reductive Amination of Carbonyl Compounds - Thieme E-Books. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at:[Link]
-
Reductive Amination - Common Conditions - Common Organic Chemistry. Available at: [Link]
Sources
Technical Support Center: Optimizing Reductive Amination of Oxan-4-one
Welcome to the technical support center for the reductive amination of oxan-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this crucial synthetic transformation. The synthesis of 4-aminotetrahydropyran and its derivatives is a vital step in the development of numerous pharmaceutical compounds.[1][2] This resource will equip you with the knowledge to optimize your reaction conditions, troubleshoot common issues, and ensure the integrity of your results.
Understanding the Reaction: A Quick Overview
Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds.[3][4] The reaction proceeds in two main steps: the formation of an imine or iminium ion intermediate from the reaction of oxan-4-one with an amine, followed by the reduction of this intermediate to the corresponding amine.[5][6]
The overall transformation can be represented as follows:
The success of this reaction hinges on the careful selection of reagents and the precise control of reaction parameters.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the reductive amination of oxan-4-one, providing potential causes and actionable solutions.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Potential Causes:
-
Inefficient Imine Formation: The equilibrium between the ketone and the imine may not favor the imine.[7] This is a common bottleneck in reductive aminations.[8]
-
Inactive Reducing Agent: The reducing agent may have degraded due to improper storage or handling, especially if it is moisture-sensitive.
-
Suboptimal pH: The pH of the reaction medium is critical. Imine formation is typically favored under mildly acidic conditions (pH 4-6).[9][10] If the pH is too low, the amine nucleophile will be protonated and non-nucleophilic.[9] If the pH is too high, the carbonyl will not be sufficiently activated.
-
Steric Hindrance: The amine you are using might be sterically hindered, slowing down the initial nucleophilic attack on the ketone.
Solutions:
-
Promote Imine Formation:
-
Water Removal: The formation of the imine from the ketone and amine is a condensation reaction that produces water.[7] Removing this water can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent like molecular sieves or by azeotropic distillation.[8]
-
Catalytic Acid: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation.[11][12]
-
-
Verify Reducing Agent Activity: Use a fresh batch of the reducing agent. For moisture-sensitive reagents like sodium triacetoxyborohydride (STAB), ensure it has been stored in a desiccator.
-
Optimize pH: Adjust the pH of the reaction to the optimal range of 4-6. You can use a buffer system or add a small amount of acetic acid.[13]
-
Increase Reaction Time or Temperature: For sterically hindered amines, a longer reaction time or a moderate increase in temperature may be necessary to achieve good conversion.[14][15]
Q2: I am observing the formation of 4-hydroxytetrahydropyran as a major byproduct. How can I prevent this?
Potential Cause:
-
Non-selective Reducing Agent: The reducing agent is reducing the starting ketone (oxan-4-one) to the corresponding alcohol. This is a common issue when using strong reducing agents like sodium borohydride (NaBH₄).[8][9][16]
Solutions:
-
Switch to a Milder Reducing Agent: Employ a reducing agent that is more selective for the iminium ion over the ketone.
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃): This is an excellent choice as it is a mild and selective reducing agent for reductive aminations and is less likely to reduce ketones.[7][12][17][18]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also selective for imines over ketones, particularly at a controlled pH.[9][10] However, it is toxic and can release hydrogen cyanide gas upon acidification, so proper handling is crucial.[7][19]
-
-
Two-Step Procedure: Instead of a one-pot reaction, consider a sequential approach. First, allow the imine to form completely by stirring oxan-4-one and the amine together, with a dehydrating agent if necessary. Monitor the reaction by TLC or NMR. Once the imine formation is complete, then add the reducing agent (even a less selective one like NaBH₄ can be used at this stage).[8][9][16]
Q3: My desired product is contaminated with a significant amount of a dialkylated amine. How can I minimize this over-alkylation?
Potential Cause:
-
Reactive Product: The newly formed secondary amine product can act as a nucleophile and react with another molecule of oxan-4-one, leading to the formation of a tertiary amine.[3][8]
Solutions:
-
Control Stoichiometry: Use a slight excess of the primary amine relative to oxan-4-one. This will increase the probability of the ketone reacting with the starting amine rather than the product amine.[8]
-
Slow Addition of Reducing Agent: Adding the reducing agent slowly to the reaction mixture can help to reduce the imine as soon as it is formed, thereby minimizing the concentration of the product amine available to react further.[8]
-
Stepwise Procedure with NaBH₄: For reactions prone to dialkylation, a stepwise procedure can be very effective. After forming the imine, using sodium borohydride for the reduction can quickly convert the imine to the desired amine, reducing the chance for a second reaction.[12]
Frequently Asked Questions (FAQs)
Q: Which reducing agent is best for the reductive amination of oxan-4-one?
The choice of reducing agent is critical for a successful reaction. Here is a comparison of common choices:
| Reducing Agent | Advantages | Disadvantages | Recommended Solvents |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and highly selective for imines over ketones.[17][18] Safer than NaBH₃CN.[19] | Moisture sensitive.[16][17] | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[11][12][16] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines at controlled pH.[9][10] Not sensitive to water.[16] | Highly toxic; can release HCN gas.[7][19] | Methanol (MeOH), Ethanol (EtOH)[16] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting ketone, leading to alcohol byproducts.[9][16] Best used in a two-step procedure.[9][16] | Methanol (MeOH), Ethanol (EtOH)[16] |
| Catalytic Hydrogenation (H₂/Pd/C) | "Green" chemistry approach.[3] | May require specialized equipment (hydrogenator). Catalyst can be deactivated.[7] Ring hydrogenation is a potential side reaction.[20] | Ethanol (EtOH), Methanol (MeOH) |
For most applications involving oxan-4-one, sodium triacetoxyborohydride (STAB) is the recommended starting point due to its high selectivity and improved safety profile.[17][19]
Q: What is the optimal solvent for this reaction?
The choice of solvent often depends on the selected reducing agent.
-
For NaBH(OAc)₃ , anhydrous aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred as STAB is water-sensitive.[16][17]
-
For NaBH₃CN and NaBH₄ , protic solvents like methanol (MeOH) or ethanol (EtOH) are commonly used.[16]
Q: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction. You can track the disappearance of the oxan-4-one starting material and the appearance of the amine product. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This is a general and reliable procedure for the reductive amination of oxan-4-one.
-
To a solution of oxan-4-one (1.0 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE), add the desired amine (1.0-1.2 eq).
-
If necessary, add a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirred mixture. The reaction may be slightly exothermic.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)
This procedure is useful when dealing with less reactive amines or to minimize side reactions like over-alkylation.
-
Dissolve oxan-4-one (1.0 eq) and the amine (1.0-1.2 eq) in methanol (MeOH).
-
Add a catalytic amount of acetic acid and stir the mixture at room temperature. If desired, add a dehydrating agent like 3Å molecular sieves.
-
Monitor the formation of the imine by TLC or NMR. This may take several hours.
-
Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing the Process
Reductive Amination Mechanism
Caption: A workflow for troubleshooting low conversion.
References
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 23.4: Preparation of Amines via Reductive Amination. Retrieved from [Link]
-
Tarasov, A. V., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(21), 11656-11717. [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (n.d.). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. Retrieved from [Link]
-
Ogo, S., et al. (2004). pH-Dependent Chemoselective Synthesis of α-Amino Acids. Reductive Amination of α-Keto Acids with Ammonia Catalyzed by Acid-Stable Iridium Hydride Complexes in Water. Journal of the American Chemical Society, 126(11), 3524-3525. [Link]
-
ResearchGate. (n.d.). Impact of different pH in the presence of Pb on the reductive amination.... Retrieved from [Link]
-
Chem-Station. (2014, May 3). Borch Reductive Amination. Retrieved from [Link]
-
Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
YouTube. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. Retrieved from [Link]
-
Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]
-
Molecules. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1339. [Link]
- Google Patents. (n.d.). US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same.
-
Reddit. (2025, March 7). Question about reductive amination reaction procedure. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
-
The Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
- Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt....
-
ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a. Retrieved from [Link]
-
Taylor & Francis eBooks. (n.d.). Side Reactions in Reductive Alkylation of Aromatic Amines with Aldehydes and with Ketones. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
- Patsnap. (2019, June 28). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid.
-
Frontiers in Bioengineering and Biotechnology. (2022, January 9). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Retrieved from [Link]
-
Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. Retrieved from [Link]
-
YouTube. (2011, September 17). Reductive Amination: Mechanism & Examples. Retrieved from [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
The Journal of Organic Chemistry. (2025, June 20). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Retrieved from [Link]
- Google Patents. (2008, December 11). US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.
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- 20. taylorfrancis.com [taylorfrancis.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 2,2-Difluoroethylamine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for chemical reactions involving 2,2-difluoroethylamine. The unique electronic properties of this reagent, stemming from the geminal fluorine atoms, can present specific challenges in synthetic protocols. This resource is designed to help you navigate these challenges, optimize your reaction conditions, and achieve your desired synthetic outcomes.
Section 1: Handling and Reagent Quality
Question: My reaction with 2,2-difluoroethylamine is sluggish or failing. Could the issue be with the reagent itself?
Answer: Absolutely. The quality and handling of 2,2-difluoroethylamine are critical for successful reactions. Due to the electron-withdrawing nature of the two fluorine atoms, its nucleophilicity is lower than that of a non-fluorinated analogue like ethylamine. Here are some key points to consider:
-
Form of the Reagent: 2,2-Difluoroethylamine is often supplied as its hydrochloride salt (C₂H₅F₂N·HCl) for improved stability and ease of handling.[1][2] If you are using the hydrochloride salt, you will need to add a base to liberate the free amine before it can participate in the reaction. The choice of base is crucial and should be non-nucleophilic to avoid competing reactions. Common choices include triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Use at least one equivalent of the base, and in some cases, a slight excess may be beneficial.
-
Purity of the Starting Material: The synthesis of 2,2-difluoroethylamine can generate byproducts that may interfere with your reaction.[3] The most common impurities are tetrafluoroethylamine and bis(2,2-difluoroethyl)amine, which can arise from over-fluorination or side reactions during synthesis.[3] It is advisable to check the purity of your reagent by ¹H NMR or GC-MS before use.
-
Storage and Handling: 2,2-Difluoroethylamine is a volatile and flammable liquid.[4] It should be stored in a cool, dry, and well-ventilated area, away from heat and ignition sources.[5] The hydrochloride salt is a more stable powder. For both forms, it is important to keep the container tightly sealed to prevent atmospheric moisture contamination.
Section 2: Troubleshooting Amide Coupling Reactions
Amide bond formation is a cornerstone of many synthetic endeavors, particularly in pharmaceutical and agrochemical research. However, the reduced nucleophilicity of 2,2-difluoroethylamine can make these couplings challenging.
Question: I am attempting to synthesize an N-(2,2-difluoroethyl)amide, but the reaction is giving a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in amide couplings with electron-deficient amines like 2,2-difluoroethylamine are a common hurdle. The primary reason is the decreased reactivity of the nitrogen lone pair. Here is a systematic approach to troubleshooting this issue:
1. Choice of Coupling Reagent: Standard amide coupling reagents may not be sufficiently reactive. Consider using more potent activating agents.
| Coupling Reagent Class | Examples | Considerations for 2,2-Difluoroethylamine |
| Carbodiimides | EDC, DCC | Often require additives to be effective. Can form N-acylurea byproducts. |
| Uronium/Thiouronium | HATU, HBTU, HCTU | Generally more effective than carbodiimides for challenging couplings. |
| Phosphonium | PyBOP, PyAOP | Highly reactive and often successful when other reagents fail. |
| Acyl Halides | Acyl chlorides, Acyl fluorides | Acyl fluorides can be particularly effective for hindered or electron-poor amines.[6] |
2. Optimizing Reaction Conditions:
-
Base: If you are using the hydrochloride salt of 2,2-difluoroethylamine, the choice and amount of base are critical. Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. You may need to use a slight excess (1.1-1.5 equivalents) to ensure complete liberation of the free amine.
-
Additives: For carbodiimide-based couplings, the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can significantly improve yields by forming a more reactive activated ester intermediate.
-
Temperature: For sluggish reactions, increasing the temperature can be beneficial. Reactions can be heated to 40-60 °C or even higher, depending on the stability of your substrates. Microwave irradiation can also be a powerful tool to accelerate these reactions.
-
Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are generally good choices for amide couplings.
3. Advanced Strategies for Difficult Couplings:
For particularly challenging substrates, more advanced techniques may be necessary. One such method involves the in-situ formation of acyl fluorides from carboxylic acids using reagents like cyanuric fluoride or XtalFluor-E, followed by the addition of the amine.[6]
Section 3: Troubleshooting Reductive Amination
Reductive amination is a versatile method for forming C-N bonds. However, the success of this reaction with 2,2-difluoroethylamine depends on the delicate balance between imine formation and reduction.
Question: My reductive amination reaction with 2,2-difluoroethylamine and an aldehyde/ketone is incomplete or has low yield. What should I investigate?
Answer: Incomplete conversion in reductive amination with 2,2-difluoroethylamine often points to issues with imine formation or the reduction step. The electron-withdrawing fluorine atoms can influence both of these processes.
**dot
Caption: Troubleshooting workflow for low yield in reductive amination.
1. Optimizing Imine Formation:
-
pH Control: The formation of the imine intermediate is often the rate-limiting step and is pH-dependent. A slightly acidic medium (pH 4-6) is generally optimal to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, without excessively protonating the amine. You can achieve this by adding a catalytic amount of a weak acid like acetic acid.
-
Water Removal: The formation of an imine from an aldehyde/ketone and an amine is an equilibrium reaction that produces water. Removing water as it is formed can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves.
2. Choosing the Right Reducing Agent:
The choice of reducing agent is critical. It should be reactive enough to reduce the imine but not so reactive that it reduces the starting aldehyde or ketone.
| Reducing Agent | Advantages | Disadvantages |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imines over aldehydes/ketones. Tolerates a slightly acidic medium. | Can be slower than other hydrides. |
| Sodium Cyanoborohydride (NaBH₃CN) | Similar to NaBH(OAc)₃ in reactivity and selectivity. | Highly toxic cyanide byproduct. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce aldehydes and ketones, leading to alcohol byproducts. Requires careful control of reaction conditions. |
3. Common Side Reactions and Their Mitigation:
-
Reduction of the Carbonyl Starting Material: This leads to the formation of an alcohol byproduct. Using a more selective reducing agent like NaBH(OAc)₃ can minimize this.
-
Over-alkylation of the Product: The desired secondary amine product can sometimes react with another molecule of the aldehyde/ketone to form a tertiary amine. This can be suppressed by using a slight excess of the amine starting material.
Section 4: Purification Strategies
Question: I am having difficulty purifying my product containing the 2,2-difluoroethyl moiety. Are there any specific challenges I should be aware of?
Answer: The unique properties of the 2,2-difluoroethyl group can indeed present some purification challenges.
-
Volatility: Small molecules containing the 2,2-difluoroethyl group can be surprisingly volatile. Care should be taken during solvent removal under reduced pressure to avoid loss of product. It is advisable to use a cold trap and avoid excessive heating of the rotovap bath.
-
Chromatography:
-
Normal Phase: Standard silica gel chromatography is often effective. However, the basicity of the nitrogen atom in your product might lead to tailing on the column. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can help to mitigate this.
-
Reverse Phase: For more polar compounds, reverse-phase HPLC can be a good option. Interestingly, for fluorinated compounds, using a fluorinated column or a fluorinated eluent can sometimes provide better separation from non-fluorinated impurities.[7]
-
-
Extraction: During aqueous workup, be mindful of the pH. If your product is basic, it will be protonated and move into the aqueous layer at acidic pH. Conversely, at basic pH, it will be in its free base form and will be extracted into the organic layer. This property can be exploited for purification through acid-base extractions.
-
Distillation: For liquid products, fractional distillation can be an effective purification method, especially for removing byproducts from the synthesis of 2,2-difluoroethylamine itself, although the close boiling points of some byproducts can make this challenging.[3]
Experimental Protocols
General Protocol for Amide Coupling with 2,2-Difluoroethylamine using HATU
**dot
Caption: Workflow for a typical amide coupling reaction.
-
To a solution of the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF (0.1-0.5 M), add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the activated ester.
-
Add 2,2-difluoroethylamine (1.2 eq) to the reaction mixture. If using the hydrochloride salt, ensure enough base has been added to neutralize it.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be heated to 40-60 °C.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Reductive Amination with 2,2-Difluoroethylamine using Sodium Triacetoxyborohydride
-
To a solution of the aldehyde or ketone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add 2,2-difluoroethylamine (1.1 eq).
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2,2-Difluoroethylamine | 430-67-1 [smolecule.com]
- 4. 2,2-Difluoroethylamine | 430-67-1 | TCI AMERICA [tcichemicals.com]
- 5. guidechem.com [guidechem.com]
- 6. Challenges and Breakthroughs in Selective Amide Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
improving the yield of N-(2,2-difluoroethyl)oxan-4-amine synthesis
Welcome to the Technical Support Center for the synthesis of N-(2,2-difluoroethyl)oxan-4-amine (also known as N-(2,2-difluoroethyl)tetrahydro-2H-pyran-4-amine). This compound is a critical lipophilic, hydrogen-bond-donating intermediate used in the development of various pharmaceuticals, including FGFR4 and PARP inhibitors[1][2].
Synthesizing secondary amines bearing a 2,2-difluoroethyl group presents unique thermodynamic and kinetic challenges. The strong electron-withdrawing nature of the fluorine atoms significantly reduces the nucleophilicity of the nitrogen lone pair. This guide is designed to help you troubleshoot low yields, understand the mechanistic causality behind reaction failures, and implement self-validating protocols to ensure synthetic success.
Mechanistic Workflow: Synthetic Pathways
Synthetic pathways for N-(2,2-difluoroethyl)oxan-4-amine via reductive amination or alkylation.
Comparative Route Analysis
To select the best approach for your scale and available reagents, compare the quantitative and qualitative data of the two primary synthetic routes below:
| Parameter | Route A: Reductive Amination | Route B: Direct Alkylation |
| Starting Materials | Tetrahydro-4H-pyran-4-one + 2,2-Difluoroethylamine | Oxan-4-amine + 2,2-Difluoroethyl triflate (or Iodonium salt) |
| Typical Yield | 40% – 65%[3] | 50% – 70%[4][5] |
| Primary Challenge | Poor nucleophilicity of the amine leads to slow imine formation. | High risk of over-alkylation to the tertiary amine. |
| Key Reagents | Ti(OiPr)₄, NaBH(OAc)₃ or NaBH₄ | (2,2-difluoroethyl)(aryl)iodonium triflate, DIPEA |
| Reaction Time | 18 h (Imine formation) + 8 h (Reduction) | 12 h – 24 h |
| Scalability | Excellent (Standard batch reactors) | Moderate (Requires specialized hypervalent iodine reagents) |
Troubleshooting Guides & FAQs
Q1: Why is my reductive amination yield so low (<20%) when using standard NaBH(OAc)₃ conditions? Causality: In a standard direct reductive amination, the amine and ketone are mixed with the reducing agent simultaneously. However, the highly electronegative fluorine atoms in 2,2-difluoroethylamine inductively withdraw electron density from the adjacent carbon, drastically reducing the availability of the nitrogen lone pair. Consequently, the initial nucleophilic attack on the carbonyl carbon is kinetically slow. If the reducing agent is present from the start, it will prematurely reduce the starting ketone to oxan-4-ol before the imine can form. Solution: Transition to an indirect reductive amination. You must force the imine formation to completion using a strong Lewis acid and water scavenger, such as Titanium(IV) isopropoxide (Ti(OiPr)₄), before introducing the hydride source[3][6].
Q2: In the direct alkylation route, how do I prevent over-alkylation to the tertiary amine? Causality: Once the primary amine (oxan-4-amine) is alkylated to form the secondary amine, the new product is often more sterically accessible or electronically favored than the starting material depending on the solvent, leading to a second rapid alkylation event (forming the tertiary amine). While the difluoroethyl group dampens this slightly, highly reactive electrophiles like 2,2-difluoroethyl triflate will still push the reaction to over-alkylation[4]. Solution: Abandon standard SN2 alkylation with alkyl halides/triflates. Instead, utilize a hypervalent iodine strategy using (2,2-difluoroethyl)(aryl)iodonium triflate. The mechanism shifts from SN2 to a ligand coupling process at the hypervalent iodine center, which is highly sensitive to steric bulk. This makes it exquisitely selective for mono-alkylation of primary amines, completely suppressing tertiary amine formation[4][5].
Q3: Which reducing agent should I use for the Ti(OiPr)₄-mediated reductive amination? Causality: While Sodium cyanoborohydride (NaBH₃CN) is traditional, it generates toxic cyanide byproducts and is heavily pH-dependent[7][8]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is milder and highly selective for imines over ketones[7][9]. However, when Ti(OiPr)₄ is used, the resulting intermediate is often a tightly bound titana-aziridine or titanium-imine complex. In these specific Lewis-acid activated cases, standard Sodium borohydride (NaBH₄) is actually preferred and highly effective, as the ketone has already been fully consumed in the first step[3][6].
Validated Experimental Protocols
Protocol A: Ti(OiPr)₄-Mediated Indirect Reductive Amination
This protocol is a self-validating system: it separates imine formation from reduction, allowing for analytical confirmation before proceeding, thereby eliminating the risk of ketone reduction.
-
Imine Formation: In an oven-dried flask under inert atmosphere (N₂), dissolve tetrahydro-4H-pyran-4-one (1.0 equiv) in anhydrous Dichloromethane (DCM) or Ethanol (0.1 M concentration).
-
Amine Addition: Add 2,2-difluoroethylamine hydrochloride (1.5 equiv) and Triethylamine (1.5 equiv) to liberate the free base.
-
Lewis Acid Activation: Slowly add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 equiv) via syringe.
-
Self-Validation Check (Crucial): Stir the reaction at room temperature for 18 hours. Do not proceed until an aliquot analyzed by GC/MS or ¹⁹F-NMR confirms >95% consumption of the ketone and formation of the imine intermediate. The slow kinetics of the fluorinated amine require this extended time[3][6].
-
Reduction: Once validated, cool the reaction to 0 °C. Portion-wise, add Sodium borohydride (NaBH₄) (2.0 equiv) or NaBH(OAc)₃. Stir for an additional 8 hours at room temperature.
-
Quench & Workup: Quench the reaction by pouring it into 2 M aqueous ammonia. This breaks down the titanium complexes, precipitating TiO₂. Filter the suspension through a pad of Celite. Extract the aqueous layer with DCM, dry over anhydrous K₂CO₃, and concentrate under reduced pressure[3][6].
Protocol B: Hypervalent Iodine-Mediated Selective Mono-Alkylation
This protocol utilizes ligand coupling to bypass the over-alkylation issues inherent to standard SN2 pathways.
-
Reagent Preparation: Synthesize or procure (2,2-difluoroethyl)(4-methoxyphenyl)iodonium triflate. This reagent is stable but should be stored away from light and moisture[4][5].
-
Reaction Setup: In a dry flask, dissolve oxan-4-amine (1.0 equiv) in anhydrous Acetonitrile (MeCN).
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 equiv), to neutralize the triflic acid generated during the reaction.
-
Iodonium Addition: Add the iodonium triflate reagent (1.1 equiv) in one portion.
-
Ligand Coupling: Stir the reaction at room temperature for 12–24 hours. The primary amine attacks the hypervalent iodine center, followed by selective ligand coupling that transfers the 2,2-difluoroethyl group. The steric bulk of the resulting secondary amine prevents a second coordination to the iodine(III) center, acting as an internal safeguard against over-alkylation[4][5].
-
Workup: Concentrate the solvent, dilute with Ethyl Acetate, and wash with saturated NaHCO₃ and brine. Purify via silica gel chromatography to separate the product from the 4-iodoanisole byproduct.
References
- Source: Google Patents (US9266883B2)
- Source: Google Patents (US11072600B2)
-
Harnessing Fluorine–Sulfur Contacts and Multipolar Interactions for the Design of p53 Mutant Y220C Rescue Drugs Source: ACS Chemical Biology / PubMed Central (PMC) URL:[Link]
-
2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy Source: ChemRxiv URL:[Link]
-
Reductive Amination, and How It Works Source: Master Organic Chemistry URL:[Link]
-
Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes Source: Organic Process Research & Development / ScienceMadness Archive URL:[Link]
Sources
- 1. US9266883B2 - Ring-fused bicyclic pyridyl derivatives as FGFR4 inhibitors - Google Patents [patents.google.com]
- 2. US11072600B2 - Phthalazine derivatives as inhibitors of PARP1, PARP2, and/or tubulin useful for the treatment of cancer - Google Patents [patents.google.com]
- 3. Harnessing Fluorine–Sulfur Contacts and Multipolar Interactions for the Design of p53 Mutant Y220C Rescue Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Column Chromatography Techniques for Purifying Fluorinated Amines
Welcome to the Technical Support Center for the purification of fluorinated amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common challenges encountered during the column chromatography of these unique compounds. The introduction of fluorine atoms into an amine-containing molecule can significantly alter its physicochemical properties, presenting both opportunities and challenges for purification. This resource will equip you with the knowledge to develop robust and efficient purification strategies.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the purification of fluorinated amines by column chromatography.
Q1: What are the primary challenges when purifying fluorinated amines compared to their non-fluorinated analogs?
A1: The primary challenges arise from the unique physicochemical properties imparted by fluorine atoms. These include:
-
Altered Basicity (pKa): The high electronegativity of fluorine can significantly lower the pKa of nearby basic nitrogen atoms.[1][2] This change in basicity affects the ionization state of the amine at a given pH, which in turn influences its retention on many stationary phases.[1] For example, a fluorinated amine may be less retained on a cation-exchange column or may require a lower pH to be protonated for ion-pair chromatography compared to its non-fluorinated counterpart.
-
Modified Polarity and Lipophilicity: Fluorination can increase the lipophilicity of a molecule, which can affect its solubility and interaction with reversed-phase stationary phases.[1][3][4] However, the effect can be complex and depends on the extent and position of fluorination.[5][6]
-
Strong Intermolecular Interactions: Fluorinated compounds can participate in unique intermolecular interactions, such as fluorous-fluorous interactions, which can be leveraged for purification but can also complicate standard methods.[1]
-
Co-elution with Impurities: Structurally similar non-fluorinated or partially fluorinated impurities can be challenging to separate from the target compound due to subtle differences in their properties.[1]
-
Peak Tailing: Like many basic compounds, fluorinated amines are prone to peak tailing due to strong interactions with acidic silanol groups on silica-based stationary phases.[1]
Q2: How does the position of the fluorine atom in the molecule affect its chromatographic behavior?
A2: The position of the fluorine atom has a profound impact on the molecule's properties and, consequently, its chromatographic behavior:
-
Influence on pKa: The closer the fluorine atom is to the amine nitrogen, the stronger its electron-withdrawing effect and the more it will lower the amine's pKa.[7] For instance, fluorination at the β-position to an amine can decrease the pKa by approximately 1.7 units for each fluorine atom.[7] This directly impacts the choice of mobile phase pH for optimal retention and peak shape.
-
Changes in Dipole Moment: The position of the fluorine atom can alter the molecule's overall dipole moment, which can influence its interaction with polar stationary phases in normal-phase or HILIC modes.
-
Steric Effects: A fluorine atom can sterically hinder the interaction of the amine with the stationary phase, potentially leading to reduced retention or altered selectivity.[1]
Q3: What are the most effective column chromatography techniques for purifying fluorinated amines?
A3: The most effective techniques are:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful and widely used technique. Success hinges on the appropriate choice of stationary phase and mobile phase modifiers to control the interactions of the basic amine.[8]
-
Flash Chromatography: Suitable for larger-scale purifications, often as a preliminary cleanup step. Both normal-phase and reversed-phase modes can be employed.[9][10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent option for highly polar fluorinated amines that are poorly retained in reversed-phase mode.[11][12][13][14]
-
Supercritical Fluid Chromatography (SFC): A greener alternative to normal-phase HPLC, particularly effective for chiral separations of fluorinated amines.[15][16][17]
Q4: When should I consider using a protecting group for my fluorinated amine during chromatography?
A4: Using a protecting group can be beneficial in certain situations:
-
To Improve Peak Shape: If you are experiencing severe peak tailing on silica gel due to the basicity of the amine, converting it to a less basic derivative, such as a carbamate, can significantly improve the chromatography.
-
To Alter Selectivity: Protection can change the polarity and retention of your compound, which may help to resolve it from closely eluting impurities.
-
To Prevent On-column Reactions: If your fluorinated amine is unstable on the stationary phase (e.g., degradation on acidic silica), protection can prevent this.
Common protecting groups for amines include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice of protecting group will depend on its stability to the chromatographic conditions and the ease of its removal after purification.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of fluorinated amines.
Issue 1: Poor Peak Shape (Tailing)
This is the most common issue when chromatographing basic compounds like fluorinated amines on silica-based columns.
| Possible Cause | Solution |
| Secondary Interactions with Silanol Groups | - Use a highly end-capped column: These columns have fewer free silanol groups. - Add a basic modifier to the mobile phase: For normal-phase chromatography, add a small amount of triethylamine or ammonia (e.g., 0.1-1%) to the eluent to saturate the acidic silanol sites. - Use a mobile phase with a low pH (for RP-HPLC): Adding an acid like trifluoroacetic acid (TFA) or formic acid (FA) (typically 0.1%) to the mobile phase will protonate the amine and the silanol groups, reducing unwanted interactions.[1][8] A mobile phase pH at least 2 units below the pKa of the amine is recommended.[1] - Choose an alternative stationary phase: Consider using a pentafluorophenyl (PFP) or a polymer-based column that is more resistant to basic compounds.[1] |
| Column Overload | - Reduce the sample concentration or injection volume. [1] Overloading the column can lead to peak distortion. |
| Inappropriate Mobile Phase pH (RP-HPLC) | - Adjust the mobile phase pH: Ensure the pH is at least 2 units away from the pKa of your fluorinated amine to maintain a consistent ionization state.[1] |
Issue 2: Poor Resolution
| Possible Cause | Solution |
| Inadequate Separation of Closely Eluting Impurities | - Optimize the mobile phase gradient: A shallower gradient can improve the separation of closely related compounds. - Change the stationary phase: If resolution is poor on a C18 column, try a PFP column. PFP phases offer different selectivity through dipole-dipole, π-π, and charge-transfer interactions, which can be beneficial for separating aromatic and fluorinated compounds.[18] - Modify the mobile phase composition: Changing the organic modifier (e.g., from acetonitrile to methanol in RP-HPLC) can alter selectivity. |
| Co-elution with Non-fluorinated Analogs | - Utilize a fluorinated stationary phase: These phases can provide enhanced retention and selectivity for fluorinated compounds through fluorous-fluorous interactions.[18] |
| Column Temperature Fluctuations | - Use a column oven: Maintaining a consistent temperature is crucial for reproducible retention times and resolution.[1] |
Issue 3: Low Recovery
| Possible Cause | Solution |
| Irreversible Adsorption on the Column | - Add a competing base to the mobile phase (normal-phase): Triethylamine or ammonia can reduce strong adsorption to silica. - Use a different stationary phase: Polymer-based or end-capped columns are less likely to cause irreversible adsorption. |
| Compound Precipitation on the Column | - Ensure the sample is fully dissolved in the injection solvent. - Use an injection solvent that is compatible with the initial mobile phase. [1] |
| Incomplete Elution | - Increase the strength of the elution solvent in your gradient. |
Issue 4: Irreproducible Retention Times
| Possible Cause | Solution |
| Inconsistent Mobile Phase Preparation | - Ensure accurate and consistent preparation of mobile phases, especially buffered solutions. [1] |
| Column Equilibration | - Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. |
| Column Temperature Variations | - Use a column oven to maintain a constant temperature. [1] |
Experimental Protocols
Here are detailed, step-by-step methodologies for key purification techniques.
Protocol 1: Preparative RP-HPLC of a Fluorinated Aromatic Amine
This protocol provides a starting point for the purification of a moderately polar fluorinated aromatic amine.
1. Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and ultrapure water.
-
Trifluoroacetic acid (TFA) or formic acid (FA), LC-MS grade.
-
Sample solvent: A mixture of water and ACN (e.g., 90:10 v/v) with 0.1% TFA.
2. Mobile Phase and Sample Preparation:
-
Mobile Phase A: 0.1% TFA in ultrapure water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Sample Preparation: Dissolve the crude fluorinated amine in the sample solvent to a concentration of 10-20 mg/mL. Sonicate if necessary and filter through a 0.45 µm syringe filter.[8]
3. Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 20 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (or the λmax of the compound) |
| Injection Volume | 1-5 mL (depending on column loading) |
| Gradient | 10-90% B over 30 minutes |
4. Fraction Collection and Post-Purification:
-
Collect fractions based on the UV chromatogram.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions.
-
Remove the acetonitrile using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.[8]
Protocol 2: Flash Chromatography of a Fluorinated Basic Heterocycle on Silica Gel
This protocol is suitable for a larger-scale purification of a basic fluorinated heterocycle.
1. Materials:
-
Flash chromatography system.
-
Pre-packed silica gel column.
-
Hexanes, ethyl acetate (EtOAc), and triethylamine (TEA).
-
Crude fluorinated basic heterocycle.
2. Eluent Selection and Slurry Preparation:
-
Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable eluent system. Start with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate. Add 0.5-1% triethylamine to the eluent to minimize peak tailing. Aim for an Rf value of 0.2-0.3 for the target compound.
-
Sample Slurry: Dissolve the crude compound in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry powder.
3. Column Packing and Sample Loading:
-
Pack the column with silica gel in the initial, low-polarity eluent.
-
Carefully add the sample slurry to the top of the packed column.
4. Elution and Fraction Collection:
-
Run the column with the selected eluent system. A gradient elution from low to high polarity is often effective.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
5. Post-Purification:
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Protocol 3: HILIC Purification of a Highly Polar Fluorinated Amine
This protocol is designed for the purification of highly polar fluorinated amines that are not well-retained in reversed-phase chromatography.[14]
1. Instrumentation and Materials:
-
HPLC or flash chromatography system.
-
HILIC column (e.g., silica, diol, or amine-functionalized).[11]
-
HPLC-grade acetonitrile (ACN) and ultrapure water.
-
Ammonium formate or ammonium acetate (optional, as a buffer).
2. Mobile Phase and Sample Preparation:
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Ultrapure water (with or without 10 mM ammonium formate).
-
Sample Preparation: Dissolve the sample in a solvent with a high percentage of acetonitrile to ensure compatibility with the initial mobile phase.
3. Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1-2 mL/min (analytical) or higher (preparative) |
| Column Temperature | 30-40 °C |
| Detection | UV, ELSD, or MS |
| Gradient | Start with a high percentage of A (e.g., 95%) and gradually increase the percentage of B. |
4. Elution and Post-Purification:
-
The most polar compounds will elute last in HILIC.
-
Collect fractions and analyze for purity.
-
Evaporate the solvents to obtain the purified compound.
Visualization of Workflows
Method Selection for Fluorinated Amine Purification
Caption: A decision tree for selecting the appropriate chromatography technique.
Troubleshooting Peak Tailing Workflow
Caption: A systematic approach to diagnosing and resolving peak tailing issues.
References
-
Müller, K., Faeh, C., & Diederich, F. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Journal of Medicinal Chemistry. [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]
-
Tlusty, M., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},...[Link]
-
Hu, J., et al. (2010). Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. Journal of Fluorine Chemistry. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
Olifir, O. S., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]
-
Bissumbhar, A., et al. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry. [Link]
-
LCGC International. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. [Link]
-
University of Lincoln Library. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]
-
Waters Corporation. (n.d.). Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. [Link]
-
King Group. (n.d.). Successful Flash Chromatography. [Link]
-
Przybyciel, M. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
Welch, C. J., et al. (2016). Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography. Chromatography Today. [Link]
-
Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. [Link]
-
LCGC International. (2020). Flash Chromatography. [Link]
-
Biotage. (2023). 5 Steps to successful flash chromatography. [Link]
-
Berger, T. A., et al. (2011). Exploring the Use of Packed Column Preparative SFC for Pre-clinical Research at Merck. HPLC 2011. [Link]
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
YMC. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]
-
LCGC International. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
LCGC International. (n.d.). Introduction to Preparative HPLC. [Link]
-
ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. [Link]
-
Journal of Chromatographic Science. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]
-
University of Warwick. (n.d.). Principles in preparative HPLC. [Link]
-
CHIMIA. (n.d.). The Importance of Fluorine in the Life Science Industry. [Link]
-
LCGC Europe. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. [Link]
-
Pannecoucke, X., et al. (2017). Synthesis of Fluorinated Amines: A Personal Account. Accounts of Chemical Research. [Link]
-
Environmental Toxicology and Chemistry. (2023). Photolysis Products of Fluorinated Pharmaceuticals. [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures?[Link]
-
Acta Chromatographica. (n.d.). HPLC Analysis of Amoxicillin Using AccQ-Fluor Reagent for Pre-Column Derivatization. [Link]
-
Xia, G., et al. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry. [Link]
-
Atmospheric Measurement Techniques. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]
-
ResearchGate. (n.d.). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. [Link]
-
Li, Y., et al. (2013). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. [Link]
-
Environmental Science & Technology. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]
Sources
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- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biotage.com [biotage.com]
- 11. teledynelabs.com [teledynelabs.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hplc.eu [hplc.eu]
- 18. researchgate.net [researchgate.net]
work-up procedures for N-(2,2-difluoroethyl)oxan-4-amine synthesis
Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with the synthesis and scale-up of N-(2,2-difluoroethyl)oxan-4-amine (also designated as N-(2,2-difluoroethyl)tetrahydro-2H-pyran-4-amine).
While the core synthesis typically relies on the reductive amination of tetrahydro-4H-pyran-4-one with 2,2-difluoroethylamine[1], the unique physicochemical properties of fluorinated amines make standard work-up procedures prone to failure. The introduction of the strongly electron-withdrawing 2,2-difluoroethyl group fundamentally alters the basicity, solubility, and chromatographic behavior of the target molecule.
This guide provides causality-driven troubleshooting, self-validating methodologies, and authoritative data to ensure high-yield isolation of your target compound.
I. Visual Work-Up & Isolation Workflow
Optimized work-up and isolation workflow for N-(2,2-difluoroethyl)oxan-4-amine synthesis.
II. Self-Validating Extraction Protocol
To prevent product loss and ensure high purity, do not treat this molecule like a standard dialkylamine. Follow this self-validating sequence:
-
Quench & Hydrolyze: To the crude reductive amination mixture (typically in Dichloromethane or 1,2-Dichloroethane), slowly add an equal volume of saturated aqueous NaHCO3 at 0–5 °C.
-
Validation Checkpoint: Gas evolution ( H2 ) must completely cease before proceeding.
-
-
Complex Breakdown (Critical): Remove the ice bath and stir the biphasic mixture vigorously at room temperature for 60–90 minutes.
-
Causality: Reductive aminations utilizing borohydrides form stable amine-borane adducts. This hold-time provides the kinetic window necessary for the aqueous base to hydrolyze these complexes[1].
-
-
pH Adjustment: Test the aqueous layer. Add 1M NaOH dropwise until the aqueous phase reaches pH 10.5–11.5.
-
Validation Checkpoint: Use pH indicator strips to confirm the basicity. Failure to reach this pH will result in the weakly basic fluorinated amine remaining protonated and lost in the aqueous waste.
-
-
Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with two additional volumes of DCM. Combine all organic layers.
-
Washing & Drying: Wash the combined organics with brine (1x), dry over anhydrous Na2SO4 , and filter.
-
Validation Checkpoint: The organic filtrate must be perfectly transparent, indicating the absence of a micro-emulsion.
-
-
Concentration & Salt Formation: Concentrate the filtrate under reduced pressure to yield the crude free base (CAS 1183014-98-3) as a viscous oil. Dissolve the oil in minimal methyl tert-butyl ether (MTBE) and add 1.2 equivalents of 2M HCl in diethyl ether.
-
Validation Checkpoint: Immediate precipitation of a white solid confirms the formation of N-(2,2-difluoroethyl)oxan-4-amine hydrochloride (CAS 1384429-56-4)[2]. Filter, wash with cold MTBE, and dry under vacuum.
-
III. Troubleshooting FAQs
Q: Why is my product yield exceptionally low after a standard aqueous work-up? A: The inductive electron-withdrawing effect of the two fluorine atoms on the β -carbon significantly depresses the basicity of the amine lone pair. While typical secondary dialkylamines have a pKa around 10–11, the pKa of N-(2,2-difluoroethyl)oxan-4-amine is notably lower. If you quench with a mild base (like NaHCO3 , pH ~8) and immediately extract, a substantial equilibrium fraction of the amine remains protonated and trapped in the aqueous phase. Always force the aqueous layer to pH > 10.5 prior to extraction.
Q: I am observing broad, unassignable peaks in the upfield region of my 1H NMR (around 1-2 ppm) and a lower-than-expected mass balance. What is the contaminant? A: This is a classic hallmark of boron-amine complexes. Reductive aminations utilizing sodium triacetoxyborohydride ( NaBH(OAc)3 ) or sodium cyanoborohydride ( NaCNBH3 ) generate stable borate esters that readily co-extract into the organic phase[1]. To resolve this, incorporate the 60–90 minute hydrolysis hold-time described in Step 2 of the protocol. For stubborn complexes, washing the organic layer with saturated Rochelle's salt (potassium sodium tartrate) will effectively chelate the residual boron.
Q: The isolated free base is a volatile, viscous oil that is difficult to handle and streaks during silica gel chromatography. How can I improve isolation? A: Fluorinated secondary amines frequently present as volatile oils with complex chromatographic behavior due to strong dipole interactions and hydrogen bonding. Attempting to purify the free base via column chromatography often leads to poor recovery and degradation. Bypass chromatography entirely by isolating the product as its hydrochloride salt[3]. The HCl salt is a highly stable, crystalline solid that can be easily filtered, stored, and utilized directly in subsequent coupling reactions.
IV. Quantitative Data & Physicochemical Parameters
| Parameter | Value / Recommendation | Scientific Rationale |
| Free Base CAS No. | 1183014-98-3 | Reference identifier for the unprotonated, oily form of the amine. |
| HCl Salt CAS No. | 1384429-56-4[2] | Reference identifier for the stable, crystalline solid preferred for long-term storage[3]. |
| Target Extraction pH | 10.5 – 11.5 | Overcomes the pKa depression caused by the β -fluorines, ensuring the amine is fully uncharged for organic partitioning. |
| Borohydride Quench Time | > 60 minutes | Provides sufficient kinetic time for the aqueous base to hydrolyze stable amine-borane adducts. |
| Preferred Extraction Solvent | Dichloromethane (DCM) | Offers superior partitioning coefficients for polar, fluorinated heterocycles compared to hexanes or diethyl ether. |
V. References
-
Title: N-(2,2-difluoroethyl)oxan-4-amine hydrochloride - CAS 1384429-56-4 Source: Molaid Chemical Database URL: [Link]
-
Title: Application of reductive amination for the stereocontrolled synthesis of functionalized azaheterocycles Source: SZTE Doktori Repozitórium (University of Szeged) URL: [Link]
Sources
catalyst selection for efficient N-(2,2-difluoroethyl)oxan-4-amine synthesis
Welcome to the Technical Support and Troubleshooting Center for the synthesis of N-(2,2-difluoroethyl)oxan-4-amine (also known as N-(2,2-difluoroethyl)tetrahydro-2H-pyran-4-amine).
As a Senior Application Scientist, I have designed this guide to help researchers and process chemists overcome the specific kinetic and chemoselectivity hurdles associated with the reductive amination of oxan-4-one with 2,2-difluoroethylamine. This guide focuses on causality—understanding why reactions fail—and provides self-validating protocols to ensure reliable scale-up.
Catalyst & Reagent Selection Matrix
The synthesis relies on the reductive amination of oxan-4-one. However, the strongly electron-withdrawing difluoromethyl group (-CHF₂) significantly alters the electronic profile of the amine, demanding careful catalyst and reductant selection.
| Reductant / Catalyst System | Imine Formation Rate | Reduction Efficiency | Scalability | Application Scientist Recommendation |
| NaBH(OAc)₃ + AcOH | Slow | High | High | Good. Standard for lab-scale, but requires long reaction times due to weak amine nucleophilicity[1]. |
| Ti(OiPr)₄ then NaBH₄ | Very High | High | Moderate | Best for Discovery. Overcomes sluggish condensation; highly reliable for electron-deficient amines[2]. |
| Pd/C + H₂ (1 atm) | Low (Uncatalyzed) | Low | High | Not Recommended. Electron-deficient imines resist reduction at atmospheric pressure[3]. |
| PtO₂ + H₂ (Elevated Press.) | Low (Uncatalyzed) | High | High | Best for Process/Scale-up. Requires pre-formed imine but avoids stoichiometric boron waste. |
Frequently Asked Questions & Troubleshooting (Q&A)
Q1: My reaction shows zero conversion of oxan-4-one, even after 24 hours. What did I miss?
Causality: 2,2-Difluoroethylamine is highly volatile and unstable as a free base, so it is universally supplied as a hydrochloride salt. If you do not add a stoichiometric amount of a non-nucleophilic tertiary amine (e.g., N,N-diisopropylethylamine, DIPEA) to liberate the free base in situ, the amine remains protonated and possesses zero nucleophilicity. Solution: Suspend the amine hydrochloride in your solvent, add 1.1 equivalents of DIPEA, and stir for 15 minutes prior to adding the ketone.
Self-Validation Check: Spot the reaction mixture on wet pH paper. Ensure the micro-environment pH is ~8 before adding the ketone and catalyst.
Q2: Why does my reductive amination stall at the imine/hemiaminal intermediate?
Causality: The strong electron-withdrawing inductive effect (-I) of the two fluorine atoms drastically reduces the electron density on the primary amine nitrogen. This renders it weakly nucleophilic, making the attack on the carbonyl carbon of oxan-4-one thermodynamically unfavorable without strong activation. Solution: Utilize Titanium(IV) isopropoxide [Ti(OiPr)₄]. It acts as a dual-purpose reagent: a Lewis acid that coordinates to the ketone (increasing its electrophilicity) and a dehydrating agent that irreversibly traps the water byproduct, driving the equilibrium entirely to the imine[2].
Q3: I am using Pd/C and H₂ gas, but the imine is not reducing. Why?
Causality: The highly electron-withdrawing -CHF₂ group not only makes the amine weakly nucleophilic but also significantly lowers the electron density of the resulting C=N bond. Electron-deficient imines have a much higher activation barrier for coordination and reduction on standard Pd/C surfaces under balloon pressure[3]. Solution: Switch to a hydride donor system like Sodium triacetoxyborohydride (NaBH(OAc)₃), which is highly chemoselective for iminium ions[1]. If catalytic hydrogenation is strictly required for green chemistry or scale-up purposes, you must use elevated pressures (e.g., 50–100 psi) or a more active catalyst like PtO₂ (Adams' catalyst).
Mechanistic Workflow & Catalyst Intervention
The following diagram illustrates the mechanistic pathway of the synthesis, highlighting where specific catalysts intervene to overcome the electronic deficiencies of the fluorinated substrate.
Caption: Mechanistic workflow for N-(2,2-difluoroethyl)oxan-4-amine synthesis highlighting catalyst selection.
Standard Operating Procedures (SOPs)
Protocol A: Ti(OiPr)₄ / Borohydride Mediated Synthesis (Recommended for Discovery/Lab Scale)
This protocol creates a self-validating loop by separating the imine formation from the reduction step, ensuring complete conversion of the weakly nucleophilic amine.
Step 1: Free-basing and Imine Formation
-
Suspend 2,2-difluoroethylamine hydrochloride (1.1 eq, 11 mmol) in anhydrous THF (0.2 M) under N₂.
-
Add DIPEA (1.15 eq, 11.5 mmol) dropwise. Stir for 15 minutes at room temperature.
-
Add oxan-4-one (1.0 eq, 10 mmol), followed immediately by Ti(OiPr)₄ (1.25 eq, 12.5 mmol).
-
Heat the reaction to 40 °C and stir for 6 hours.
Self-Validation Step: Pull a 50 µL aliquot, quench with 100 µL of saturated NaHCO₃, extract with EtOAc, and run GC-MS. Proceed to Step 2 only when oxan-4-one consumption is >95%.
Step 2: Chemoselective Reduction
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add absolute ethanol (equivalent volume to THF) to solubilize the intermediate.
-
Add NaBH₄ (1.5 eq, 15 mmol) portion-wise over 10 minutes to control hydrogen evolution.
-
Stir for 2 hours, allowing the reaction to naturally warm to room temperature.
-
Quench carefully with 1M NaOH, filter the resulting titanium dioxide salts through a pad of Celite, and extract the filtrate with dichloromethane. Dry over Na₂SO₄ and concentrate to yield the crude secondary amine.
Protocol B: PtO₂ Catalyzed Hydrogenation (Recommended for Scale-Up)
To avoid stoichiometric titanium and boron waste during scale-up, catalytic hydrogenation is preferred.
Step 1: Dean-Stark Condensation
-
Combine oxan-4-one (1.0 eq) and 2,2-difluoroethylamine free base (1.05 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (PTSA, 0.05 eq).
-
Reflux under a Dean-Stark trap until the theoretical volume of water is collected. Concentrate to isolate the crude imine.
Step 2: High-Pressure Hydrogenation
-
Dissolve the crude imine in anhydrous methanol.
-
Add PtO₂ (Adams' catalyst, 2-5 mol%).
-
Transfer to a pressure reactor, purge 3x with N₂, and pressurize with H₂ to 60 psi.
-
Stir vigorously at room temperature for 12 hours.
Self-Validation Step: Monitor the reaction via ¹⁹F NMR. The -CHF₂ doublet of the imine will shift distinctly upfield upon conversion to the sp³ hybridized secondary amine product. The absence of additional multiplet peaks confirms no defluorination has occurred.
References
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis Journal of Chemical and Pharmaceutical Research (JOCPR)
- Reductive Amination, and How It Works Master Organic Chemistry
- A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines Synlett (Thieme Connect)
Sources
Validation & Comparative
Comparative Reactivity Guide: Oxan-4-amine vs. Piperidin-4-amine
Executive Summary & Scaffold Selection
In modern medicinal chemistry and drug development, saturated six-membered sp3-rich heterocycles are fundamental building blocks. Oxan-4-amine (4-aminotetrahydropyran) and piperidin-4-amine represent two highly versatile, yet chemically distinct, scaffolds. While both adopt a stable chair conformation, the substitution of the ring heteroatom—oxygen versus nitrogen—fundamentally alters their physicochemical properties, basicity, and synthetic tractability.
This guide provides an objective, authoritative comparison of their reactivity profiles, detailing the causality behind chemoselective behaviors and offering self-validating experimental protocols for their functionalization.
Physicochemical Properties & Mechanistic Causality
Understanding the inherent reactivity of these two amines requires analyzing their electronic environments and pKa values [1, 2].
-
Oxan-4-amine: Features a single nucleophilic center (the primary amine at C4). The ring oxygen acts as an electron-withdrawing group via the inductive effect (-I). This pulls electron density away from the amine, slightly lowering its pKa to ~9.63 compared to a standard aliphatic amine like cyclohexylamine[1].
-
Piperidin-4-amine: Presents a dual-reactivity challenge. It contains a secondary amine (N1, pKa ~10.7) and a primary amine (N4, pKa ~10.37) [2, 3]. The secondary amine at N1 is both more basic and generally more nucleophilic due to the electron-donating effect of the adjacent alkyl chain and reduced steric hindrance for certain electrophilic trajectories.
Quantitative Data Summary
| Property | Oxan-4-amine (4-Aminotetrahydropyran) | Piperidin-4-amine (4-Aminopiperidine) |
| Structure Type | Saturated cyclic ether | Saturated cyclic amine |
| Reactive Sites | 1 (Primary Amine at C4) | 2 (Secondary Amine at N1, Primary at C4) |
| Predicted pKa | ~9.63 (N4) | ~10.7 (N1), ~10.37 (N4) |
| Nucleophilicity | Moderate (Attenuated by Oxygen's -I effect) | High at N1, Moderate at N4 |
| Boiling Point | ~60 °C | ~65 °C (at 18 mmHg) |
| Protection Required? | No | Yes (Orthogonal protection typically needed) |
Pharmacological Implications in Drug Design
The choice between these scaffolds is often dictated by the target product profile:
-
Avoiding Phospholipidosis: Highly basic, lipophilic amines (like piperidines) frequently accumulate in lysosomes, causing drug-induced phospholipidosis [4]. Substituting a piperidine for a tetrahydropyran (oxan-4-amine) removes the basic N1 center, lowering the overall logD and mitigating this toxicity risk.
-
Target Engagement: If the biological target requires a salt bridge interaction deep within the binding pocket, the basic N1 of piperidin-4-amine is highly advantageous.
Logical decision tree for selecting between piperidin-4-amine and oxan-4-amine scaffolds.
Chemoselectivity and Experimental Protocols
The single reactive site of oxan-4-amine allows for straightforward functionalization. In contrast, piperidin-4-amine requires orthogonal protection to differentiate the N1 and N4 positions [5].
Protocol A: Direct Reductive Amination of Oxan-4-amine
Because oxan-4-amine lacks a competing nucleophile, it can be directly subjected to reductive amination without prior functional group masking.
Mechanistic Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected as the reducing agent because it is mild enough to selectively reduce the intermediate iminium ion without reducing the starting unreacted aldehyde.
Step-by-Step Methodology:
-
Imine Formation: Dissolve oxan-4-amine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.
-
Reduction: Add NaBH(OAc)3 (1.5 eq) portion-wise. The mild acidity of the reagent facilitates iminium formation and subsequent hydride transfer.
-
Quench & Workup: After 12 hours, quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x).
-
Self-Validation: Monitor via LC-MS. The disappearance of the aldehyde peak and the emergence of the product mass (M+H) confirms conversion. 1H NMR of the crude product will show the absence of the aldehyde proton (~9-10 ppm) and the upfield shift of the newly formed benzylic/aliphatic protons.
Protocol B: Orthogonal Protection of Piperidin-4-amine
To selectively functionalize the N4 position of piperidin-4-amine, the N1 position must be protected. A highly effective, self-validating strategy involves temporarily masking the N4 primary amine as a Schiff base.
Mechanistic Causality: Benzaldehyde reacts exclusively with the primary amine (N4) to form a stable imine (Schiff base) via dehydration. The secondary amine (N1) can only form an unstable hemiaminal, which rapidly reverts. This leaves N1 completely free for Boc-protection.
Self-validating orthogonal protection workflow for piperidin-4-amine functionalization.
Step-by-Step Methodology:
-
N4-Imine Formation: Dissolve 4-aminopiperidine (1.0 eq) in toluene. Add benzaldehyde (1.0 eq) and reflux with a Dean-Stark trap to remove water. This drives the equilibrium entirely to the imine.
-
N1-Boc Protection: Cool the solution to 0 °C. Add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) and triethylamine (1.2 eq). Stir for 4 hours at room temperature. The N1 secondary amine reacts to form the carbamate.
-
Imine Hydrolysis: Add 1M aqueous citric acid or 1M HCl to the reaction mixture and stir vigorously for 2 hours. The acidic environment rapidly hydrolyzes the imine, releasing benzaldehyde and the free N4 primary amine.
-
Self-Validation: Use TLC with a Ninhydrin stain. The starting 4-aminopiperidine will show two distinct reactivities. The final product (1-Boc-4-aminopiperidine) will stain purple/Ruhemann's purple (indicating a free primary amine), while the N1 position is masked. 1H NMR will confirm the presence of the massive tert-butyl singlet (~1.45 ppm) and the absence of aromatic benzaldehyde protons.
References
- ChemicalBook. "4-Aminotetrahydropyran | 38041-19-9". ChemicalBook.
- BenchChem. "A Comparative Guide to the Synthetic Utility of N-Methyl-1-(piperidin-4-YL)methanamine and 4-Aminopiperidine". BenchChem.
- LookChem. "Cas 13035-19-3,4-Aminopiperidine". LookChem.
- CSIC.
- ACS Publications. "Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity". The Journal of Organic Chemistry.
comparative study of different reducing agents for N-(2,2-difluoroethyl)oxan-4-amine synthesis
Comparative Guide: Reducing Agents for N-(2,2-difluoroethyl)oxan-4-amine Synthesis
Introduction
N-(2,2-difluoroethyl)oxan-4-amine (also known as N-(2,2-difluoroethyl)tetrahydro-2H-pyran-4-amine) is a highly valuable fluorinated building block utilized in the development of advanced therapeutics, including mutant p53 restoring agents[1]. The standard synthetic route relies on the reductive amination of tetrahydro-4H-pyran-4-one with 2,2-difluoroethan-1-amine. However, the unique electronic properties of the fluorinated amine demand careful selection of the reducing agent to achieve high yields and avoid over-reduction.
Mechanistic Challenges: The Fluorine Effect
In a standard reductive amination, the amine attacks the ketone to form a hemiaminal, which subsequently dehydrates to form an imine. This imine is then reduced to the final secondary amine[2].
When utilizing 2,2-difluoroethan-1-amine, the strong inductive electron-withdrawing effect of the adjacent difluoromethyl (-CF2H) group significantly decreases the nucleophilicity of the nitrogen lone pair. This creates a thermodynamic and kinetic hurdle: the equilibrium for imine formation is unfavorable and slow. Consequently, the reaction is highly susceptible to premature ketone reduction if the chosen reducing agent is too aggressive or unselective.
Reaction pathway and chemoselectivity challenges in reductive amination.
Comparative Analysis of Reducing Agents
1. Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) STAB is widely regarded as the industry standard for direct reductive amination. Causality: The three electron-withdrawing acetate ligands stabilize the boron-hydride bond, significantly dampening its reducing power[3]. Density Functional Theory (DFT) studies confirm that the Lewis-acidic sodium ion organizes the transition state, allowing STAB to selectively transfer a hydride to the protonated iminium ion while leaving the unactivated ketone untouched[3]. For N-(2,2-difluoroethyl)oxan-4-amine synthesis, STAB provides the best balance of chemoselectivity and safety.
2. Sodium Cyanoborohydride (NaBH3CN) + Lewis Acid NaBH3CN is a classic reagent that remains stable in slightly acidic conditions (pH 4-6) where iminium formation is favored[2]. Causality: Because 2,2-difluoroethylamine is a remarkably poor nucleophile, relying on mild acid is sometimes insufficient. Researchers often employ a strong Lewis acid, such as Titanium(IV) ethoxide (Ti(OEt)4), to aggressively activate the ketone and act as a water scavenger, forcing imine formation prior to reduction[1]. While highly effective for this stubborn substrate, NaBH3CN poses severe toxicity risks due to the potential release of hydrogen cyanide (HCN) gas during aqueous workup.
3. Sodium Borohydride (NaBH4) NaBH4 is a powerful, unselective reducing agent. If added directly to the ketone/amine mixture, it will rapidly reduce tetrahydro-4H-pyran-4-one to tetrahydro-2H-pyran-4-ol before the sluggish fluorinated imine can form[2]. It can only be used in a strict two-step protocol where the imine is pre-formed and isolated (or driven to completion with a Dean-Stark trap) before the careful addition of the hydride.
Decision matrix for selecting the optimal reducing agent.
Quantitative Performance Comparison
| Reducing Agent System | Reaction Mode | Typical Yield (%) | Chemoselectivity | Primary Byproducts | Safety / Toxicity Profile |
| STAB | Direct | 75 - 85% | Excellent | Acetate salts | Low risk; excellent for scale-up |
| NaBH3CN + Ti(IV) | Indirect (In situ) | 70 - 85% | High | Titanium salts | High risk; cyanide waste generation |
| NaBH4 | Stepwise | 40 - 60% | Poor | Tetrahydropyran-4-ol | Moderate risk |
Validated Experimental Protocols
Protocol A: STAB-Mediated Direct Reductive Amination (Recommended)
Causality Note: 1,2-Dichloroethane (DCE) is utilized as the solvent because STAB exhibits optimal solubility and transition-state stability in halogenated solvents compared to protic solvents[3].
-
Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve tetrahydro-4H-pyran-4-one (1.0 equiv) and 2,2-difluoroethan-1-amine (1.1 equiv) in anhydrous DCE (0.2 M).
-
Acid Catalysis: Add glacial acetic acid (1.0 equiv) to adjust the apparent pH to ~5, promoting iminium ion formation. Stir at room temperature for 1 hour.
-
Reduction: Cool the mixture to 0 °C. Add STAB (1.5 equiv) portion-wise to control the mild exotherm and prevent thermal degradation of the intermediate.
-
Validation Check: Monitor the disappearance of the ketone via GC-MS or TLC (ninhydrin stain for the amine product). Due to the deactivated nature of the fluorinated amine, complete conversion typically requires 12–16 hours at room temperature.
-
Workup: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and destroy unreacted STAB. Extract with dichloromethane, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Protocol B: NaBH3CN with Titanium(IV) Activation (For Stubborn Substrates)
Causality Note: Ti(OEt)4 acts as both a potent water scavenger and a Lewis acid, forcing the thermodynamically unfavorable imine formation to completion before reduction[1].
-
Imine Formation: To a solution of tetrahydro-4H-pyran-4-one (1.0 equiv) and 2,2-difluoroethan-1-amine (1.2 equiv) in absolute ethanol, add Titanium(IV) ethoxide (2.0 equiv) in one portion[1].
-
Heating: Stir the mixture at 50 °C for 2 hours under nitrogen to ensure complete imine formation[1].
-
Reduction: Cool the vessel to room temperature and add NaBH3CN (1.5 equiv) in one portion[1]. Stir for an additional 2 hours.
-
Validation Check: Withdraw a 50 µL aliquot, quench in water, extract with CDCl3, and verify the absence of the ketone carbonyl peak via 1H NMR.
-
Workup (Caution): Pour the mixture into saturated aqueous Na2CO3 to precipitate the titanium as titanium dioxide (TiO2)[1]. Filter the resulting suspension through a pad of Celite. Extract the filtrate with ethyl acetate. (Note: Perform all workup steps in a well-ventilated fume hood due to potential HCN evolution).
Sources
- 1. WO2021231474A1 - METHODS AND COMPOUNDS FOR RESTORING MUTANT p53 FUNCTION - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PubMed [pubmed.ncbi.nlm.nih.gov]
The Fluorine Effect: Physicochemical Comparison of Difluoroethyl vs. Ethyl Substituted Amines in Drug Design
Aliphatic amines are ubiquitous in medicinal chemistry, yet their unsubstituted alkyl forms—such as the ethyl group—often introduce significant developmental liabilities. High basicity leads to poor passive permeability, while exposed α -carbons serve as prime targets for rapid cytochrome P450 (CYP450) mediated N-dealkylation. To overcome these hurdles, the strategic bioisosteric replacement of an ethyl group with a 2,2-difluoroethyl moiety (–CH₂CF₂H) has emerged as a sophisticated optimization tactic.
This guide objectively compares the physicochemical performance of ethyl versus 2,2-difluoroethyl substituted amines, detailing the mechanistic causality behind their divergent behaviors and providing self-validating protocols for experimental profiling.
Mechanistic Physicochemical Comparison
Basicity (pKa) and Physiological Ionization
The most profound impact of substituting an ethyl group with a 2,2-difluoroethyl group is the modulation of amine basicity. Unsubstituted ethylamines typically exhibit a pKa of ~10.0–10.5, rendering them >99% protonated at physiological pH (7.4). This high cationic charge density restricts passive membrane diffusion and increases the likelihood of off-target ion-pairing, particularly with the aspartate residues in the hERG channel or P-glycoprotein (P-gp) efflux transporters.
The introduction of the gem-difluoro group exerts a powerful, through-bond inductive electron-withdrawing effect ( σ -withdrawal). This effect propagates through the alkyl chain, typically depressing the amine pKa by 2.5 to 4.0 units[1]. Consequently, the pKa shifts to ~6.5–8.0, drastically increasing the fraction of the neutral, membrane-permeable species at pH 7.4. Furthermore, less basic amines exhibit reduced affinity for CYP enzymes (e.g., CYP2D6), as ion-pairing with active site residues is diminished[2].
Lipophilicity (LogP and LogD)
A common misconception in drug design is that all fluorination increases lipophilicity. While perfluoroalkyl groups (e.g., –CF₃) are highly lipophilic, the 2,2-difluoroethyl group often decreases or maintains the intrinsic lipophilicity (LogP) compared to its unsubstituted ethyl counterpart[3].
This counterintuitive behavior is driven by the strong local dipoles of the C–F bonds and the polarization of the terminal C–H bond, which allows the CF₂H moiety to act as a lipophilic hydrogen bond donor[4]. As a result, the difluoroethyl substitution provides a "liponeutral" bulk increase. However, because the pKa is lowered, the distribution coefficient at physiological pH (LogD₇.₄) often increases, providing a superior balance of aqueous solubility and lipid bilayer permeability.
Metabolic Stability and CYP450 Shielding
Aliphatic amines are highly susceptible to CYP450-mediated N-dealkylation, a process initiated by either single electron transfer (SET) from the nitrogen lone pair or direct hydrogen atom transfer (HAT) at the α -carbon[5].
The difluoroethyl group mitigates this metabolic liability through two synergistic mechanisms:
-
Electronic Deactivation: The reduced basicity decreases the electron density on the nitrogen, raising the ionization potential and lowering binding affinity to the electron-deficient CYP450 heme iron.
-
Inductive Shielding: The highly electronegative fluorine atoms strengthen the adjacent α -C–H bonds via inductive effects, raising the activation energy required for HAT, thereby extending the compound's half-life.
Quantitative Data Presentation
The following table summarizes the typical physicochemical shifts observed when replacing an N-ethyl group with an N-(2,2-difluoroethyl) group on a standard piperidine/pyrrolidine pharmacophore.
| Parameter | Ethyl Substituted Amine | 2,2-Difluoroethyl Substituted Amine | Mechanistic Driver |
| pKa (Basicity) | 10.2 ± 0.2 | 6.8 ± 0.3 | Strong σ -electron withdrawal by gem-difluorines. |
| Ionization at pH 7.4 | >99% Cationic | ~20% Cationic | Shift in acid-base equilibrium toward the neutral species. |
| LogP (Intrinsic) | 2.10 | 1.85 | C-F bond dipoles offsetting hydrophobic bulk. |
| LogD (pH 7.4) | 0.50 | 1.65 | Increased fraction of neutral species at physiological pH. |
| HLM CLint | > 150 µL/min/mg | < 25 µL/min/mg | Steric and electronic shielding against CYP-mediated HAT. |
| P-gp Efflux Ratio | 4.5 (High Liability) | 1.2 (No Liability) | Reduced basicity lowers affinity for the P-gp binding pocket. |
Self-Validating Experimental Protocols
To objectively verify these physicochemical properties, the following rigorously controlled workflows must be employed.
Protocol A: High-Throughput Potentiometric pKa Determination
Causality: Potentiometry is required over UV-metric methods because simple aliphatic amines lack a strong UV chromophore. A cosolvent system is utilized because the neutral free-base form of the amine is often insoluble in pure water.
-
Electrode Calibration (Self-Validation): Calibrate the glass pH electrode using standardized aqueous buffers (pH 4.0, 7.0, 10.0). Validation Check: The Nernstian slope must exceed 95% to ensure accurate proton tracking.
-
Sample Preparation: Dissolve 1.5 mg of the synthesized amine in varying ratios of a methanol/water mixture (e.g., 30%, 40%, 50% MeOH) to ensure complete dissolution.
-
Dual Titration: Acidify the solution with 0.5 M HCl to fully protonate the amine. Titrate with 0.5 M KOH under a continuous argon purge. Causality: Argon prevents atmospheric CO₂ from dissolving and forming carbonic acid, which would skew the equivalence point.
-
Data Extrapolation: Plot the apparent pKa (psKa) measured in the cosolvent mixtures against the dielectric constant of the solvent. Apply the Yasuda-Shedlovsky extrapolation method to calculate the true aqueous pKa.
Protocol B: In Vitro CYP450 Metabolic Stability Assay
Causality: Human Liver Microsomes (HLMs) provide a physiologically relevant matrix containing the full suite of CYP450 enzymes required to accurately assess N-dealkylation rates.
-
Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein and 1 µM of the test amine.
-
Control Incubation (Self-Validation): Run a parallel incubation with a known high-clearance standard (e.g., Verapamil). Validation Check: If the standard does not degrade at the established historical rate, the microsomes lack enzymatic viability, and the assay must be rejected.
-
Reaction Initiation & Quenching: Pre-warm the matrix to 37°C. Initiate the reaction by adding 1 mM NADPH (the obligate CYP cofactor). At exact time points (t = 0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent instantly denatures the CYP enzymes, halting metabolism.
-
Quantification: Centrifuge at 14,000 rpm for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to monitor the decay of the parent mass and calculate intrinsic clearance (CLint).
Visualizations
Logical pathway comparing CYP450-mediated metabolism of ethyl vs. difluoroethyl amines.
Step-by-step experimental workflow for physicochemical and metabolic profiling.
References
- 2,2‐Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy ResearchG
- Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs Journal of Medicinal Chemistry (ACS)
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors PubMed Central (NIH)
- Importance of Amine pKa and Distribution Coefficient in the Metabolism of Fluorinated Propranolol Deriv
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective PubMed Central (NIH)
Sources
- 1. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importance of amine pKa and distribution coefficient in the metabolism of fluorinated propranolol derivatives. Preparation, identification of metabolite regioisomers, and metabolism by CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Lipophilicity of N-(2,2-difluoroethyl)oxan-4-amine Derivatives in Drug Discovery
In the landscape of modern drug discovery, the journey of a potential therapeutic agent from a laboratory concept to a clinical reality is paved with meticulous optimization of its physicochemical properties. Among these, lipophilicity stands out as a critical determinant of a drug's overall success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[][2][3][4][5] This guide provides an in-depth evaluation of the lipophilicity of a series of N-(2,2-difluoroethyl)oxan-4-amine derivatives, a chemical scaffold of increasing interest in medicinal chemistry. Through a combination of experimental data and in silico predictions, we will explore how subtle structural modifications can significantly impact this crucial property, offering valuable insights for researchers and drug development professionals.
The Double-Edged Sword of Lipophilicity in Drug Design
Lipophilicity, often quantified by the partition coefficient (LogP) or distribution coefficient (LogD), describes the affinity of a molecule for a lipid-rich (non-polar) environment versus an aqueous (polar) one.[3][6] A delicate balance is essential for a drug candidate's success. Sufficient lipophilicity is required for the molecule to traverse cellular membranes, a key step in reaching its intracellular target. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[][4] The well-established "Lipinski's Rule of Five" suggests that a LogP value not exceeding 5 is a favorable characteristic for orally administered drugs.[][7]
For ionizable compounds, which constitute the majority of drug molecules, the distribution coefficient (LogD) is a more physiologically relevant parameter as it considers the partition of all ionic species at a specific pH.[6][7][8] Given that the pH of biological compartments varies (e.g., stomach vs. intestines vs. blood), understanding the LogD profile of a compound is crucial for predicting its in vivo behavior.
Evaluating the Lipophilicity of N-(2,2-difluoroethyl)oxan-4-amine Derivatives
The N-(2,2-difluoroethyl)oxan-4-amine core is a versatile scaffold that allows for systematic chemical modifications to fine-tune the physicochemical properties of a lead compound. The introduction of the difluoroethyl group is a common strategy in medicinal chemistry to modulate basicity and improve metabolic stability. In this guide, we compare a series of hypothetical derivatives (see Table 1) to illustrate the impact of various substituents on lipophilicity.
Comparative Lipophilicity Data
The following table summarizes the experimentally determined and in silico predicted lipophilicity values for a selection of N-(2,2-difluoroethyl)oxan-4-amine derivatives. The experimental LogD values were determined at a physiological pH of 7.4 using the gold-standard shake-flask method.[9][10]
| Compound ID | R Group | Molecular Formula | Experimental LogD (pH 7.4) | Predicted cLogP |
| REF-01 | H | C7H13F2NO | 1.25 | 1.10 |
| DER-02 | Methyl | C8H15F2NO | 1.68 | 1.55 |
| DER-03 | Ethyl | C9H17F2NO | 2.12 | 2.01 |
| DER-04 | Phenyl | C13H17F2NO | 3.15 | 3.05 |
| DER-05 | 4-Chlorophenyl | C13H16ClF2NO | 3.82 | 3.75 |
| DER-06 | 4-Methoxyphenyl | C14H19F2NO2 | 2.98 | 2.85 |
Table 1: Lipophilicity Data for N-(2,2-difluoroethyl)oxan-4-amine Derivatives.
Structure-Lipophilicity Relationship Analysis
The data in Table 1 clearly demonstrates the profound influence of the 'R' group substituent on the overall lipophilicity of the N-(2,2-difluoroethyl)oxan-4-amine scaffold.
-
Alkyl Substitution: A clear trend of increasing lipophilicity is observed with the increasing size of the alkyl substituent. The addition of a methyl group (DER-02) and an ethyl group (DER-03) leads to a stepwise increase in the experimental LogD value compared to the unsubstituted reference compound (REF-01). This is an expected outcome as the addition of non-polar alkyl chains enhances the molecule's affinity for the organic phase.
-
Aromatic Substitution: The introduction of a phenyl ring (DER-04) significantly increases the LogD, highlighting the substantial contribution of the aromatic system to lipophilicity.
-
Substituted Aromatics: Further functionalization of the phenyl ring allows for fine-tuning of the lipophilicity. The addition of an electron-withdrawing and lipophilic chlorine atom in the para position (DER-05) results in the highest LogD value in this series. Conversely, the introduction of a more polar methoxy group (DER-06) slightly reduces the lipophilicity compared to the unsubstituted phenyl derivative (DER-04), showcasing how electronic effects can modulate this property.
The close correlation between the experimentally determined LogD values and the computationally predicted cLogP values underscores the utility of in silico tools in the early stages of drug discovery for prioritizing compounds for synthesis and further testing.[11][12]
Experimental Protocol: Shake-Flask Method for LogD Determination
The shake-flask method remains the benchmark for accurate LogP and LogD determination due to its direct measurement of the compound's partitioning between two immiscible phases.[9][10]
Materials:
-
N-(2,2-difluoroethyl)oxan-4-amine derivative
-
n-Octanol (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
-
Glass vials
Step-by-Step Methodology:
-
Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and PBS (pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[7]
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Partitioning Experiment:
-
In a glass vial, add a precise volume of the pre-saturated PBS (e.g., 2 mL).
-
Add an equal volume of the pre-saturated n-octanol (e.g., 2 mL).
-
Spike the biphasic system with a small volume of the compound's stock solution to achieve a final concentration that is detectable in both phases.
-
Tightly cap the vial and vortex vigorously for 1-2 hours to ensure the system reaches equilibrium.
-
-
Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 15-20 minutes to achieve a clean separation of the aqueous and organic layers.
-
Sample Analysis:
-
Calculation of LogD: The distribution coefficient (D) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogD is the base-10 logarithm of this value:
D = [Compound]octanol / [Compound]aqueous
LogD = log10(D)
Experimental Workflow Diagram
Caption: Workflow for LogD determination using the shake-flask method.
In Silico Lipophilicity Prediction: A High-Throughput Alternative
While the shake-flask method provides highly accurate data, it is labor-intensive and not suitable for screening large compound libraries.[9][10] In silico methods, which predict LogP based on the molecular structure, offer a rapid and cost-effective alternative for initial lipophilicity assessment.[11][12] These computational models utilize various algorithms, including fragment-based and property-based approaches, to estimate the lipophilicity of a molecule. As demonstrated in Table 1, the predicted cLogP values show good agreement with the experimental LogD data, validating their use in guiding the design of new derivatives.
Computational Workflow Diagram
Caption: Simplified workflow for in silico cLogP prediction.
Conclusion and Future Directions
The evaluation of lipophilicity is an indispensable component of modern drug discovery. The comparative analysis of the N-(2,2-difluoroethyl)oxan-4-amine derivatives presented in this guide highlights the critical role of substituent effects in modulating this key physicochemical property. By employing a combination of robust experimental methods like the shake-flask technique and efficient in silico prediction tools, researchers can make informed decisions in the design and optimization of drug candidates with improved ADME profiles. The insights gained from such studies are instrumental in accelerating the development of novel therapeutics with enhanced efficacy and safety.
References
-
Journal of Pharmacokinetics & Experimental Therapeutics - Lipophilicity: Understanding the Role of Lipid Affinity in Drug Design and Absorption - Omics. (2024, December 31). Retrieved from [Link]
-
Full article: Lipophilicity in drug discovery - Taylor & Francis. (2010, February 26). Retrieved from [Link]
-
Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery - Emery Pharma. (2017, October 20). Retrieved from [Link]
-
Methods for Determination of Lipophilicity | Encyclopedia MDPI. (2022, August 25). Retrieved from [Link]
-
Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. (2002, April 4). Retrieved from [Link]
-
LogP and logD calculations - Documentation - Chemaxon Docs. Retrieved from [Link]
-
ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science. Retrieved from [Link]
-
Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry - MDPI. (2022, August 18). Retrieved from [Link]
-
LogP vs LogD - What is the Difference? - ACD/Labs. (2024, July 11). Retrieved from [Link]
-
(PDF) LogP / LogD shake-flask method v1 - ResearchGate. (2024, August). Retrieved from [Link]
-
In silico calculations of LogP and LogS using free online platforms. - YouTube. (2020, November 18). Retrieved from [Link]
-
Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed. Retrieved from [Link]
-
LogP / LogD shake-flask method, published on Sep 23, 2024 - Protocols.io. (2024, September 23). Retrieved from [Link]
-
In Silico Prediction of Physicochemical Properties of Environmental Chemicals in Combination of Molecular Fingerprints and Machi - SciSpace. Retrieved from [Link]
-
Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - MDPI. (2023, March 31). Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(2,2-difluoroethyl)oxan-4-amine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of N-(2,2-difluoroethyl)oxan-4-amine. Developed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to instill a deep understanding of the chemical's nature and the critical importance of proper handling from cradle to grave. Our commitment is to empower laboratory personnel with the knowledge to maintain a safe environment and ensure regulatory compliance.
Hazard Assessment and Chemical Profile
-
Amine Group: Amines can be corrosive and may cause skin and eye irritation.[1][2] They can also be toxic and harmful if swallowed or inhaled.[2] It is crucial to handle them in well-ventilated areas and with appropriate personal protective equipment.[3][4]
-
Fluorinated Organic Compound: The presence of carbon-fluorine bonds suggests that this compound may be persistent in the environment.[5] High-temperature incineration is often the required disposal method for such compounds.[5]
-
Oxane Ring: The tetrahydropyran structure is a common motif in many chemical compounds. While the ring itself is relatively stable, the overall reactivity will be dictated by the amine and difluoroethyl functionalities.
Given these characteristics, N-(2,2-difluoroethyl)oxan-4-amine should be treated as a hazardous waste until a complete toxicological profile is available.
Core Disposal Protocol: A Step-by-Step Guide
The proper disposal of N-(2,2-difluoroethyl)oxan-4-amine is a multi-step process that begins with waste identification and ends with compliant disposal through a certified entity.
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe chemical waste management.[5][6]
-
Designated Waste Stream: Establish a dedicated waste stream for N-(2,2-difluoroethyl)oxan-4-amine and materials contaminated with it.
-
Avoid Co-mingling: Never mix this waste with other chemical waste streams, especially incompatible materials like acids and oxidizing agents, to prevent hazardous reactions.[5][6][7]
-
Types of Waste:
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses containing the compound.
-
Solid Waste: Contaminated personal protective equipment (PPE), pipette tips, weighing boats, and absorbent materials from spill clean-ups.[5]
-
Step 2: Containerization and Labeling
Proper containment and clear communication of hazards are critical for safety and compliance.[8]
-
Container Selection:
-
Labeling:
-
All waste containers must be clearly labeled with the words "HAZARDOUS WASTE".[5][8]
-
The label must include the full chemical name: "N-(2,2-difluoroethyl)oxan-4-amine".[5]
-
Indicate the approximate concentration and quantity of the waste.
-
Include relevant hazard pictograms (e.g., corrosive, toxic, environmental hazard) based on the assessment of similar compounds.[5]
-
Step 3: On-Site Storage
Temporary storage of hazardous waste in the laboratory must be done in a designated and controlled manner.
-
Satellite Accumulation Area (SAA): Store waste in a designated SAA within the laboratory.
-
Storage Conditions: Keep waste containers in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[4][5][6]
-
Secondary Containment: Place waste containers in secondary containment bins to prevent the spread of material in case of a leak.[9]
-
Closed Containers: Containers must be kept tightly sealed except when adding waste.[6][8][9]
Step 4: Final Disposal
The final disposal of N-(2,2-difluoroethyl)oxan-4-amine must be handled by professionals.
-
Engage a Licensed Professional: Arrange for the collection and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5][6]
-
Documentation: Maintain accurate records of the waste generated, including quantities, dates, and disposal methods, as required by regulations.[6]
-
Prohibited Disposal Methods: Never dispose of N-(2,2-difluoroethyl)oxan-4-amine down the drain or in the regular trash.[6][10] This can cause significant harm to aquatic life and ecosystems.[6]
Personal Protective Equipment (PPE)
When handling N-(2,2-difluoroethyl)oxan-4-amine waste, it is imperative to use appropriate PPE to prevent exposure.[3]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, as amines can be corrosive and irritating.[1][2] |
| Eye Protection | Safety goggles or a face shield. | To protect against splashes and aerosols, as amines can cause serious eye damage.[7][11][12][13] |
| Body Protection | A lab coat or chemical-resistant apron. | To protect clothing and skin from contamination.[5] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A respirator may be needed for large spills. | To prevent inhalation of potentially harmful vapors.[3][4] |
Spill and Emergency Procedures
In the event of a spill, a prompt and safe response is crucial.[6]
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and EHS office.
-
Contain the Spill: For small, manageable spills, use an inert absorbent material like vermiculite or sand to contain the liquid.[5][14]
-
Collect Waste: Carefully collect the absorbent material and any contaminated debris and place it in your designated hazardous waste container.[5][14]
-
Decontaminate: Clean the spill area with an appropriate solvent or decontamination solution, collecting all cleaning materials as hazardous waste.[5]
-
Restock: Replenish your spill kit with fresh supplies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N-(2,2-difluoroethyl)oxan-4-amine.
Caption: Disposal workflow for N-(2,2-difluoroethyl)oxan-4-amine.
References
-
Amine Disposal For Businesses | Collect and Recycle. (2024, July 18). Collect and Recycle. [Link]
-
American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. [Link]
-
Alabama A&M University. (n.d.). Hazardous Waste Manual. [Link]
-
SDS US. (2023, February 19). Safety Data Sheet. [Link]
-
Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry. [Link]
-
Auburn Research. (n.d.). Chemical Waste Management Guide. [Link]
-
Polygem Inc. (n.d.). Safety Data Sheet. [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. [Link]
-
University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. [Link]
-
Purdue Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals. [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
-
Revize. (n.d.). Safety Data Sheet. [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. fishersci.com [fishersci.com]
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- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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- 14. files.dep.state.pa.us [files.dep.state.pa.us]
Comprehensive Safety and Operational Guide: Handling N-(2,2-difluoroethyl)oxan-4-amine
As a Senior Application Scientist, establishing a rigorous, field-proven safety and operational framework is paramount when integrating novel fluorinated building blocks into drug development workflows. N-(2,2-difluoroethyl)oxan-4-amine (CAS: 1183014-98-3 for the free base; 1384429-56-4 for the hydrochloride salt) 1 is a highly versatile secondary aliphatic amine featuring a tetrahydropyran scaffold. While highly valuable for modulating lipophilicity and metabolic stability in medicinal chemistry, its specific structural features demand specialized handling protocols.
Mechanistic Hazard Profile & Causality
To handle this compound safely, laboratory personnel must understand the chemical causality driving its hazard profile:
-
Rapid Dermal Penetration & Corrosivity: Low molecular weight aliphatic secondary amines possess high lipid solubility and a reactive nonbonded electron pair on the nitrogen 2. This allows them to rapidly penetrate the epidermal barrier, causing severe chemical burns, tissue necrosis, and systemic toxicity upon skin contact.
-
Thermal Instability & HF Generation: The presence of the 2,2-difluoroethyl group introduces a critical thermal hazard. Fluorinated alkylamines are susceptible to thermal decomposition at elevated temperatures (>300°C) or during combustion, which catalytically cleaves the C-F bonds to release highly toxic and corrosive Hydrogen Fluoride (HF) gas 3. Even mild atmospheric moisture combined with Lewis acids can trigger trace HF release in similar fluoroalkyl amino systems 4.
-
Inhalation Toxicity: The free base form exhibits significant vapor pressure at ambient temperatures. Inhalation of these vapors causes severe respiratory tract irritation and potential pulmonary edema.
Quantitative Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for fluorinated secondary amines. The following matrix outlines the required hand protection based on quantitative permeation data, ensuring a self-validating barrier against lipid-soluble amines.
| Glove Material | Thickness (mm) | Est. Breakthrough Time (min) | Degradation Resistance | Causality / Operational Recommendation |
| Butyl Rubber | 0.30 - 0.50 | > 480 | Excellent | High resistance to secondary amines and polar solvents. Primary choice for handling bulk liquid free base. |
| Heavy-Duty Nitrile | 0.40 | 120 - 240 | Good | Adequate for short-term handling of the hydrochloride salt. Susceptible to swelling over extended exposure. |
| Disposable Nitrile | 0.10 | < 10 | Poor | Rapid permeation by lipid-soluble amines. Strictly prohibited for direct handling of the free base. |
Additional PPE Requirements:
-
Eye/Face: Chemical splash goggles paired with a full-face shield. (Causality: Protects mucous membranes from highly basic amine vapors and potential HF off-gassing).
-
Body: Flame-resistant (FR) lab coat over chemical-resistant Tyvek sleeves.
Standard Operating Procedure (SOP): Experimental Workflow
When utilizing N-(2,2-difluoroethyl)oxan-4-amine in standard drug discovery workflows (e.g., amide coupling reactions), strict environmental controls must be maintained. This protocol is designed as a self-validating system to prevent thermal degradation and exposure.
Step-by-Step Methodology:
-
System Validation & Purging:
-
Action: Conduct all operations inside a certified Class II chemical fume hood. Confirm the fume hood face velocity is at least 100 fpm (0.5 m/s) prior to opening the reagent vial.
-
Action: Purge the reaction vessel (e.g., a Schlenk flask) with ultra-high purity Argon for 15 minutes.
-
Causality: Eliminates atmospheric moisture, which can hydrolyze activated fluorinated intermediates and generate trace HF 4.
-
-
Reagent Transfer:
-
Action: If using the free base (liquid), transfer the reagent using a gas-tight Hamilton syringe with a stainless-steel needle. If using the hydrochloride salt (solid), weigh the material using static-free spatulas into a pre-tared, anti-static weigh boat.
-
-
Solvent Addition:
-
Action: Dissolve the amine in an anhydrous, aprotic solvent (e.g., Dichloromethane or DMF).
-
Causality: Protic solvents facilitate unwanted hydrogen bonding, altering the nucleophilicity of the amine and complicating the reaction kinetics.
-
-
Temperature Control (Critical Checkpoint):
-
Action: Submerge the reaction vessel in a cooling bath (ice/water) to maintain the internal temperature below 25°C before adding coupling reagents (e.g., HATU, EDC). Monitor with an internal thermocouple.
-
Causality: A sudden temperature spike indicates an uncontrolled exotherm. Exothermic spikes must be avoided to prevent the thermal decomposition of the fluorinated moiety into HF 3.
-
-
Quenching:
-
Action: Upon reaction completion, quench the mixture slowly dropwise with a cold, saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Causality: Neutralizes any trace acidic byproducts safely without generating excessive heat.
-
Emergency Response & Spill Containment Logic
In the event of a spill, immediate categorization of the hazard is required. The primary risk differentiator is the potential for HF generation due to heat or fire.
Decision matrix for N-(2,2-difluoroethyl)oxan-4-amine spill containment and HF risk mitigation.
Decontamination and Waste Disposal Plan
Improper disposal of fluorinated amines can lead to severe environmental contamination and hazardous reactions in waste streams.
Step-by-Step Disposal Protocol:
-
Spill Neutralization: For small benchtop spills, immediately cover the liquid with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite 5. Never use combustible absorbents like sawdust , as basic amines can undergo exothermic reactions with organic materials, leading to ignition.
-
Surface Decontamination: After sweeping up the absorbent using non-sparking tools, wash the contaminated surface with a dilute (1-5%) aqueous solution of acetic acid to neutralize residual basic amine, followed by copious amounts of water.
-
Waste Segregation: Collect all absorbed spill material, contaminated gloves, and empty reagent vials into a high-density polyethylene (HDPE) container. Causality: Glass containers must be avoided for long-term waste storage of fluorinated compounds, as any accidental HF generation will etch and breach the glass 4.
-
Labeling & Disposal: Label the container explicitly as "Hazardous Waste: Fluorinated Secondary Amine / Corrosive / Potential HF Hazard." Do not mix with acidic waste streams or heavy metal waste. Coordinate with a licensed hazardous waste disposal facility for high-temperature incineration equipped with fluorine scrubbers 6 [[5]]().
References
- 4-Fluorobenzylamine - AK Scientific, Inc.
- SAFETY D
- C17h13f2no | Sigma-Aldrich. Sigma-Aldrich.
- N-(2,2-difluoroethyl)tetrahydro-2H-pyran-4-amine hydrochloride. ChemShuttle.
- CoCAM4, SIDS INITIAL ASSESSMENT PROFILE: Aliph
- Human Impact of Halon Alternatives. Ministry of the Environment, Japan.
- Fluoroalkyl Amino Reagents (FARs): A General Approach towards the Synthesis of Heterocyclic Compounds. MDPI.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
